Amprolium Hydrochloride

Catalog No.
S518812
CAS No.
137-88-2
M.F
C14H20Cl2N4
M. Wt
315.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprolium Hydrochloride

CAS Number

137-88-2

Product Name

Amprolium Hydrochloride

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1

InChI Key

PJBQYZZKGNOKNJ-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amprol, Amprolium, Amprolium Chloride, Amprolium Hydrochloride, Anticoccid, Chloride, Amprolium, Hydrochloride, Amprolium, Hydrochloride, Noé-Socopharm, Némaprol, Noé Socopharm Hydrochloride, Noé-Socopharm Hydrochloride, Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]

The exact mass of the compound Amprolium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amprolium HCl coccidiostat mode of action Eimeria species

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Detailed View

Amprolium HCl is a structural analog of thiamine. Its anticoccidial activity stems from competitively blocking the thiamine transporters of Eimeria species [1] [2] [3]. The following diagram illustrates this competitive inhibition and its consequences:

G Thiamine Thiamine (Vitamin B1) Transporter Thiamine Transporter on Eimeria cell Thiamine->Transporter  Normal Binding Amprolium Amprolium HCl Amprolium->Transporter  Competitive Inhibition Uptake Thiamine Uptake Transporter->Uptake Metabolism Carbohydrate Metabolism Uptake->Metabolism Deficiency Cellular Thiamine Deficiency Starvation Parasite Starvation & Death Deficiency->Starvation

Amprolium competitively inhibits thiamine uptake in Eimeria parasites.

  • Competitive Inhibition: The parasite's thiamine transporter mistakenly recognizes amprolium's similar structure and imports it instead of thiamine [1] [2].
  • Metabolic Blockade: Without adequate thiamine, a vital cofactor in carbohydrate metabolism, the parasite cannot generate energy [2].
  • Stage-Specific Efficacy: This mechanism is particularly effective during schizogony, a phase with high thiamine demand for rapid parasite multiplication [3].

Efficacy and Key Considerations for Researchers

Efficacy in Poultry

A 2021 meta-analysis of eight anticoccidial sensitivity trials in the U.S. confirmed that amprolium hydrochloride at 125 ppm in feed significantly improved performance in birds challenged with field isolates of Eimeria [3].

  • Average Daily Gain: Increased from 41.2 g (infected control) to 46.7 g [3].
  • Feed Conversion Ratio (FCR): Improved from 1.88 to 1.65 [3].
Resistance Development

Resistance to amprolium is a documented concern and can develop under selective pressure [4] [5].

  • Experimental Evidence: One laboratory study demonstrated that high-level resistance in E. tenella developed gradually over 6 passages when a large number of oocysts were exposed to the drug [4].
  • Current Status: Despite its long use, amprolium is often noted for having fewer resistance issues compared to other synthetics, and recent field studies confirm its ongoing efficacy [6] [3].
Dosage in Different Species

Proper dosing is critical for efficacy and safety, as high doses can induce thiamine deficiency in the host.

Species Dosage Regimen Route & Duration Key Notes
Chickens (for fattening) 125 mg/kg complete feed [7] In feed (preventive) Considered safe at this level; margin of safety is at least 5 [7].
Goat Kids (for treatment) 50 mg/kg [8] Oral; for 5 days 10 mg/kg was ineffective. 50 mg/kg significantly reduced oocyst shedding [8].
Dogs & Cats (off-label) 300-400 mg/kg (total dose) or 60-100 mg/kg [1] [2] Oral; for 5-7 days Use is off-label; high doses may cause thiamine deficiency [1].

Research and Development Insights

Analytical Methods

A 2025 study developed and validated two novel methods (spectrophotometric and spectrofluorimetric) for detecting amprolium in complex matrices like pharmaceutical wastewater [9]. The methods are based on amprolium's reaction with Eosin Y, forming an orange-red ion-pair complex that can be measured.

  • Detection Limits: The more sensitive spectrophotometric method has a lower detection limit of 45 ng/mL for amprolium [9].
  • Application: Useful for environmental monitoring and residue studies.
Combination and Alternative Strategies

Research into combining amprolium with other compounds shows variable results.

  • With Probiotics: A 2025 study found that while amprolium monotherapy was effective, its combination with a probiotic complex did not yield superior results and, unexpectedly, led to higher intestinal lesion scores in challenged broilers [10].
Regulatory Status in the EU

This compound is not currently authorized as a feed additive in the European Union [7] [5]. It is, however, available for use as a veterinary medicinal product to treat clinical coccidiosis outbreaks [5].

  • Amprolium HCl remains a valuable tool for coccidiosis control, particularly in antibiotic-free poultry production, due to its distinct, non-antibacterial mechanism [3].
  • Its well-understood thiamine antagonism provides a clear pathway for structure-activity relationship studies.
  • Key research gaps include a detailed molecular understanding of the thiamine transporter interaction and optimizing strategies to delay resistance and enhance efficacy through rational combinations.

References

Amprolium hydrochloride synthesis pathway and precursors

Author: Smolecule Technical Support Team. Date: February 2026

Classical Synthesis Pathway and Mechanism

The classical synthesis of Amprolium, as derived from historical and scientific literature, involves a multi-step process to construct its thiamine-analogue structure [1] [2].

1. Precursors and Intermediate Synthesis The production starts with two key intermediates [1]:

  • Butylamidine Hydrochloride: Synthesized from the reaction of butyronitrile with methanol and ammonia.
  • Alpha-methoxymethyl-beta-methoxylacrylonitrile: Produced via the methylation of acrylonitrile.

2. Pyrimidine Ring Formation These intermediates are then condensed to form 4-amino-5-methoxy-2-propylpyrimidine, which serves as the core pyrimidine structure [1].

3. Quaternization and Final Salt Formation The final step involves reacting the pyrimidine intermediate with 2-picoline to form the active compound, Amprolium, which is then converted into its hydrochloride salt for enhanced solubility and stability [1].

A proposed detailed mechanism from an alternative source suggests a pathway beginning with the condensation of ethoxymethylenemalononitrile (1) and acetamidine (2) to form a substituted pyrimidine nitrile (4). This nitrile is then reduced to an aminomethyl compound (5), which is exhaustively methylated and converted to a bromide salt (7). The final step is the displacement of the halogen by α-picoline to yield Amprolium [2].

Modern Industrial Synthesis & Optimization

A patented method focuses on producing high-purity, granular Amprolium Hydrochloride, which offers significant advantages in manufacturing and product quality by improving flowability, reducing dust, and enhancing stability [3] [4].

Key Steps in the Optimized Process:

  • Reaction: The initial synthesis of the this compound crude product.
  • Refining: The crude product is dissolved in a water-isopropanol mixture. Subsequent distillation is used for dehydration [3].
  • Crystallization: The solution is cooled under static conditions to allow for the growth of well-defined crystals [3].
  • Post-processing: The crystals are isolated via vacuum filtration, washed with isopropanol, and dried, resulting in a white granular product [3].

This process is designed to effectively control crystal size and form while efficiently removing impurities, yielding a product with high purity suitable for pharmaceutical use [3].

The following workflow diagram illustrates this optimized industrial synthesis process:

G Start Start Reaction A Obtain Amprolium HCl Crude Product Start->A B Dissolve in Water-Isopropanol Mixture A->B C Dehydration by Distillation B->C D Cooling & Static Crystallization C->D E Vacuum Filtration D->E F Wash with Isopropanol E->F G Drying F->G End High-Purity Granular Amprolium HCl G->End

Figure 1: Workflow for the industrial synthesis of high-purity granular this compound [3].

Analytical Methods for Determination and Validation

Robust analytical methods are crucial for quality control and environmental monitoring. Recent research presents validated spectrophotometric and spectrofluorimetric methods for determining Amprolium in complex matrices like pharmaceutical wastewater [5].

Principle: Both methods are based on the reaction of Amprolium with Eosin Y in an acidic medium, targeting the drug's tertiary amino groups to form an orange-red ion-pair complex [5].

Optimized Reaction Conditions [5]:

Parameter Spectrophotometric Method (Method I) Spectrofluorimetric Method (Method II)
Primary Measurement Absorbance of complex at 547 nm Fluorescence quenching of Eosin Y (λex 470 nm / λem 552 nm)
Optimal pH 3.5 (Acetate Buffer) 3.0 (Acetate Buffer)
Buffer Volume 1 mL of 2 M buffer 1 mL of 2 M buffer
Linear Range 100–5000 ng/mL 500–2000 ng/mL
LOD / LOQ 45 ng/mL / 136 ng/mL 142 ng/mL / 429 ng/mL

The following diagram outlines the experimental workflow for these analytical methods:

G cluster_1 Measurement Pathways Start Prepare Standard or Wastewater Sample A Add Eosin Y Reagent Start->A B Add Acetate Buffer (Adjust pH) A->B C Dilute and Mix B->C D1 Measure Absorbance at 547 nm C->D1 D2 Measure ΔF at λem 552 nm after λex 470 nm C->D2 End1 Spectrophotometric Quantification D1->End1 End2 Spectrofluorimetric Quantification D2->End2

Figure 2: Experimental workflow for the spectrophotometric and spectrofluorimetric determination of Amprolium [5].

Key Technical Considerations for Professionals

  • Solubility Profile: this compound is highly soluble in water, methanol, and ethanol, but practically insoluble in isopropanol, butanol, ethyl acetate, and acetonitrile [6]. This profile is critical for solvent selection during synthesis and purification.
  • Physical Form Control: The transition from a fine powder to a granular material, as described in the modern synthesis patent, is a key process improvement. It directly addresses industrial challenges by reducing dust (improving operator safety), enhancing flowability (for accurate dosing and packaging), and increasing bulk density [3] [4].
  • Mode of Action Context: As you develop this drug, remember that Amprolium is a thiamine analogue that acts as a coccidiostat by blocking thiamine transporters in Eimeria species, thereby preventing carbohydrate synthesis [1] [7]. This mechanism underpins its specificity and toxicity profile.

The synthesis of this compound has evolved from a classical organic synthesis to include optimized industrial processes for superior physical properties and is supported by modern, sensitive analytical techniques for quality assurance.

References

Amprolium hydrochloride thiamine transporter blockade

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Evidence & Protocols

The mechanistic data primarily comes from in vitro studies using rat pheochromocytoma (PC-12) cells differentiated into neuron-like cells with Nerve Growth Factor (NGF).

Experimental Workflow for Apoptosis Detection

The following diagram outlines a key experimental protocol used to investigate amprolium-induced apoptosis:

G Start Start: Differentiate PC-12 cells with NGF A Induce Thiamine Deficiency (72-96 hr incubation with Thiamine Antagonists) Start->A B Annexin V Binding Assay (Fluorescence microscopy to detect early apoptosis) A->B C TUNEL Assay (Fluorometric detection of DNA fragmentation) B->C D Caspase-3 Analysis (Immunofluorescence to detect cleavage & nuclear translocation) C->D E Gene Expression Analysis (RT-PCR for apoptosis- inducing factor) D->E End End: Data Analysis & Confocal Microscopy E->End

Experimental workflow for detecting amprolium-induced apoptosis.

  • Cell Culture & Differentiation: Rat PC-12 cells were maintained in F-12K medium with 15% horse serum and 2.5% fetal clone III serum. Cells were differentiated into neurons by incubation with 100 µM NGF for at least three days [1].
  • Induction of Thiamine Deficiency: Differentiated cells were incubated for 48, 72, or 96 hours in a medium with reduced serum and the presence of amprolium (or other antagonists) at concentrations of 10, 100, or 1000 µM [1].
  • Key Methodologies:
    • Annexin V Binding Assay: After 72 hours of treatment with 100 µM amprolium, cells were fixed, permeabilized, and incubated with Annexin V conjugated to a fluorescent dye (Alexa Fluor 568) to detect phosphatidylserine externalization, an early marker of apoptosis [1].
    • TUNEL Assay: DNA fragmentation, a late-stage apoptotic event, was detected using the DeadEnd Fluorometric TUNEL system. Cells were co-stained with propidium iodide to determine total cell counts [1].
    • Caspase-3 Cleavage and Translocation: Cells treated with antagonists were fixed, and active caspase-3 was detected using a fluorescein-conjugated antibody. Nuclei were stained with propidium iodide to visualize the translocation of the active enzyme to the nucleus [1].
    • Gene Expression Analysis (RT-PCR): Total RNA was isolated post-treatment, and RT-PCR was performed to analyze the upregulation of gene expression for mitochondrial-derived apoptosis-inducing factor (AIF) [1].

Research Applications & Pharmacokinetics

Amprolium is also used as a research tool to model thiamine deficiency and study its metabolic consequences.

Key Research Findings
  • Metabolic Reprogramming: A study on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) found that amprolium, like microgravity, blocks thiamine intake. This disrupts the tricarboxylic acid (TCA) cycle, decreases ATP production, and leads to cytoskeletal remodeling and calcium homeostasis imbalance [2].
  • Reversibility: The metabolic and functional defects caused by amprolium-induced thiamine blockade in cardiomyocytes were reversed by thiamine supplementation, highlighting the specificity of its action [2].
Pharmacokinetic Data in Animal Models

The table below summarizes key pharmacokinetic parameters from animal studies, which are relevant for designing in vivo experiments.

Parameter Chickens (Intravenous) Chickens (Oral) Broodfish (Atlantic Salmon)
Half-Life (t₁/₂) 0.21 - 4.89 hours [3] 0.29 - 0.65 hours [3] N/R
Volume of Distribution (Vd) 0.12 - 0.34 L/kg [3] N/R N/R
Bioavailability N/A 2.3% - 6.4% (fasting) [3] ~66% [4] N/R
Key Tissue Effects N/R N/R Significantly reduces thiamine in heart, liver, muscle [3]

N/R = Not Reported in the cited studies. Note: Discrepancies in bioavailability exist between sources [4] [3].

Key Takeaways for Researchers

  • Specific Mechanism: Amprolium is a valuable tool for inducing thiamine deficiency by specifically competing for thiamine transporters.
  • Clear Cellular Outcome: This transporter blockade leads to well-defined apoptotic cell death via a mitochondria-dependent pathway involving caspase-3 activation.
  • Research Utility: Its effects are used to model metabolic dysfunction in various cell types, including neurons and cardiomyocytes, and the consequences are often reversible with thiamine supplementation.

References

Comprehensive Technical Guide to Amprolium HCl: Physicochemical Properties, Analysis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Amprolium Hydrochloride is a thiamine antagonist primarily used as a coccidiostat in poultry farming. This whitepaper provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, and pharmacological characteristics tailored for researchers and drug development professionals. Amprolium HCl has been widely used since the 1960s due to its high efficacy and safety profile, functioning by blocking thiamine uptake in coccidia parasites, thereby preventing carbohydrate synthesis and leading to parasitic death [1] [2]. The compound presents unique analytical challenges due to its polar nature and requirement for sensitive detection methods, particularly for residual analysis in animal-derived products. Recent advancements in analytical techniques have enabled more precise quantification and monitoring of this veterinary drug, supporting its continued application in poultry health management while addressing growing concerns about drug residues in food products.

Fundamental Physicochemical Characteristics

Amprolium HCl demonstrates specific physicochemical properties that influence its analytical behavior, formulation development, and pharmacological activity.

Structural and Identity Parameters
  • Chemical Name: 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-ium chloride hydrochloride [3]
  • Molecular Formula: C₁₄H₁₉N₄·HCl·Cl or C₁₄H₂₀Cl₂N₄ [1] [3]
  • Molecular Weight: 315.24 g/mol [1] [4] [3]
  • CAS Registry Number: 137-88-2 [1] [4] [3]
  • Appearance: Amprolium HCl is described as a white crystalline powder in high-purity form, with manufacturing processes specifically optimized to achieve this physical characteristic [5]
Solubility Profile

The solubility characteristics of Amprolium HCl in various solvents are crucial for formulation development and analytical method design:

Table: Solubility Profile of Amprolium HCl

Solvent Solubility Experimental Conditions Source
Water 58-63 mg/mL (183.98-199.8 mM) In vitro, batch dependent [1] [4]
DMSO 2 mg/mL (6.34 mM) Moisture-absorbing DMSO reduces solubility [1] [4]
Ethanol Insoluble Not specified [1] [4]

The significant solubility in aqueous systems facilitates its administration in drinking water for poultry, while limited DMSO solubility presents considerations for in vitro experimental design.

Analytical Methodologies and Experimental Protocols

Various analytical techniques have been developed and validated for the identification, quantification, and characterization of Amprolium HCl in different matrices.

Chromatographic Methods
3.1.1 Stability-Indicating HPLC Method for Simultaneous Determination

A recent advanced HPLC method enables simultaneous determination of Amprolium HCl with other anticoccidial drugs in veterinary formulations [6].

  • Stationary Phase: Supelcosil C18 column (4.6-mm × 25-cm, 5 μm)
  • Mobile Phase: 0.05 M KH₂PO₄:Acetonitrile (80:20, v/v)
  • Flow Rate: 2.0 mL/min
  • Injection Volume: 10 μL
  • Detection: UV detection at 260 nm
  • Linearity Range: 20.0-60.0 μg/mL for Amprolium HCl
  • Sample Preparation: Stock solution prepared in diluent (90% acetonitrile in water), working solutions diluted to appropriate concentrations
  • Validation: Conducted according to ICH guidelines with comprehensive greenness assessment using GAPI, BAGI, and AGREE metrics [6]
3.1.2 Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar compounds like Amprolium HCl, HILIC provides an effective alternative to reverse-phase chromatography [7]:

  • Column: ZIC-HILIC (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: 0.2 M Ammonium acetate buffer:acetonitrile (15:85, v/v)
  • pH: Adjusted to 5.7 with glacial acetic acid
  • Flow Rate: 0.5 mL/min
  • Detection: UV at 263 nm
  • Run Time: Approximately 18 minutes
  • Recovery: 97.8% to 102% across analytical range
3.1.3 Residue Monitoring in Edible Tissues

A simplified HPLC method has been developed for monitoring Amprolium HCl residues in chicken tissues [8]:

  • Sample Cleanup: Ultrafree-MC/PL centrifugal ultrafiltration unit
  • Column: Mightysil RP4 GP
  • Mobile Phase: Ethanol-5 mM 1-heptanesulfonic acid sodium salt solution (35:65, v/v) using ion-pairing system
  • Detection: Photodiode-array detector
  • Recovery: >90% at spiking levels of 0.3-3.0 μg/g
  • LOQ: 0.22 μg/g for muscle, 0.25 μg/g for liver
  • Analysis Time: <20 minutes per sample
Spectroscopic and Spectrofluorimetric Methods

Recent advances in spectroscopic techniques provide complementary approaches for Amprolium HCl quantification.

3.2.1 Surface-Enhanced Raman Spectroscopy (SERS)

A highly sensitive SERS method has been developed for Amprolium HCl determination [2]:

  • Substrate: Au@Ag core-shell alloy nanoparticles (65-70 nm diameter)
  • Structure: "Sandwich" structure (AuNPs-drug-AgNPs) formed by electrostatic interaction
  • LOD: Nanomolar level (nmol L⁻¹)
  • Application: Successful determination in chicken and duck tissue samples
  • Advantages: Minimal sample preparation, rapid analysis, high sensitivity
3.2.2 Spectrophotometric and Spectrofluorimetric Approaches

Novel methods targeting tertiary amino groups have been developed for wastewater analysis [9]:

  • Principle: Reaction with Eosin-Y in acidic medium to form orange-red ion pair complexes
  • Spectrophotometric Method (I):
    • Detection: 547 nm
    • LOD: 45 ng/mL, LOQ: 136 ng/mL
    • Linearity: 100-5000 ng/mL
  • Spectrofluorimetric Method (II):
    • Excitation/Emmission: λex 470 nm/λem 552 nm
    • LOD: 142 ng/mL, LOQ: 429 ng/mL
    • Linearity: 500-2000 ng/mL
  • Optimized Conditions: pH 3.5 (Method I) or pH 3.0 (Method II) using acetate buffer
Chemometric Approaches

For complex mixtures, chemometric methods provide powerful analytical solutions:

  • Techniques: Genetic Algorithm-Artificial Neural Networks (GA-ANN), Partial Least Squares (PLS-1)
  • Application: Simultaneous determination of Amprolium HCl and Ethopabate in presence of alkaline degradation products
  • Advantage: Ability to resolve severely overlapping UV spectra without prior separation [10]

Pharmacological Properties and Mechanism of Action

Amprolium HCl functions through a targeted biochemical mechanism that underlies its therapeutic efficacy as a coccidiostat.

G A Thiamine (Vitamin B1) Ingestion B Cellular Uptake Process A->B Normal Pathway C Carbohydrate Synthesis B->C D Parasite Energy Production C->D E Parasite Death D->E Therapeutic Outcome F Amprolium HCl Administration G Thiamine Uptake Blockade F->G Mechanism of Action G->B Inhibition

Diagram 1: Mechanism of Action of Amprolium HCl as a Thiamine Antagonist

The specific blockade of thiamine uptake differentiates Amprolium HCl from other coccidiostats and explains its selective toxicity against coccidia parasites while maintaining relative safety in host species.

Pharmacokinetic Profile

In vivo studies in poultry have characterized the disposition kinetics of Amprolium HCl [1]:

Table: Pharmacokinetic Parameters of Amprolium HCl in Poultry

Parameter Intravenous (13 mg/kg) Oral (13 mg/kg) Intravenous (30 mg/kg)
Species Healthy chickens Healthy chickens Hubbard broiler chickens
Half-life (t₁/₂) 0.21 hour 0.292-0.654 hour t₁/₂α: 0.17 hour, t₁/₂β: 4.89 hours
Volume of Distribution (Vd) 0.12 L/kg Not reported 0.34 L/kg (Vdss)
Total Body Clearance (Cl) 1.32 L/h·kg Not reported 0.562 mL/kg/min
Bioavailability Not applicable 2.3-6.4% (fasting increases absorption) 66%
Cmax Not applicable 13 mg/kg (fasting) 42.9 μg/mL at 3.67 hours

The observed "flip-flop" phenomenon (where absorption rate is slower than elimination rate) following oral administration and the significant food effect on bioavailability have important implications for dosing regimen design in clinical practice.

Stability and Processing Considerations

Stability Profile

Amprolium HCl requires specific storage conditions to maintain stability and potency [4]:

  • Lyophilized Form: Stable for 36 months when stored at -20°C in desiccated condition
  • Solution Form: Stable for 1 month at -20°C; multiple freeze-thaw cycles should be avoided
  • Handling: Aliquot recommended for solution storage to prevent repeated freezing and thawing
Manufacturing and Purification

Advanced manufacturing processes have been developed to produce high-purity granular Amprolium HCl [5]:

  • Process Steps: Crystallization from organic solvent-water systems, dehydration, and drying
  • Organic Solvents: Isopropanol, methanol, or ethanol employed in crystallization
  • Benefits: Improved particle size distribution, reduced dust formation, enhanced flow properties
  • Impurity Control: Effective removal of process-related impurities and byproducts

Regulatory and Quality Control Aspects

Analytical Greenness Assessment

Recent methodologies have incorporated comprehensive environmental impact assessment [6]:

  • Assessment Tools: Green Analytical Procedure Index (GAPI), Blue Applicability Grade Index (BAGI), Analytical GREEnness Metric tool (AGREE)
  • Sustainability Focus: Reduced organic solvent consumption, minimized waste generation, enhanced energy efficiency
  • Industry Trend: Alignment with green analytical chemistry principles for improved environmental footprint
Regulatory Status and Compendial Methods
  • Official Monographs: Included in United States Pharmacopeia (USP) and British Pharmacopoeia (BP) [7]
  • Quality Standards: Compliance with ICH guidelines for analytical method validation [6] [7]
  • Global Harmonization: Increasing emphasis on standardized testing protocols across international markets

Conclusion

References

Pharmacokinetic Parameters of Amprolium in Chickens

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters from two identified studies. Note the significant discrepancy in the reported bioavailability, which is a critical piece of information for researchers.

Parameter El-Sayed et al., 1995 [1] Hamamoto et al., 2000 [2]
Study Model Hubbard broiler chickens Healthy chickens (1.28-1.41 kg)
IV Dose 30 mg/kg 13 mg/kg
Elimination Half-Life (t₁/₂β) 4.89 ± 0.3 h 0.21 h
Volume of Distribution (Vd)ss 0.34 ± 0.005 L/kg 0.12 L/kg
Total Body Clearance (Cl) 0.562 ± 0.015 mL/kg/min 1.32 L/h·kg
Oral Bioavailability 66.09 ± 4.9 % 2.3% to 6.4% (Fasting increased bioavailability)

Experimental Methodology from a Related Study

While the search did not yield detailed protocols for the basic pharmacokinetic studies cited above, one relevant paper describes a protocol for investigating how coccidial infection and other anticoccidial drugs affect the pharmacokinetics of a different drug (enrofloxacin) in chickens pre-treated with amprolium [3].

  • Animals and Groups: The study used 72 four-week-old broiler chickens. They were divided into four groups: (A) healthy controls; (B) experimentally Eimeria-infected, non-treated; (C) infected and pre-treated with amprolium; (D) infected and pre-treated with toltrazuril [3].
  • Amprolium Pre-treatment: Group C received amprolium at 240 ppm in their drinking water for 5 consecutive days before the pharmacokinetic study with enrofloxacin began [3].
  • Blood Sampling and Analysis: After enrofloxacin administration, blood samples were collected from the wing vein at numerous time points, from 5 minutes up to 24 hours. Serum concentrations of enrofloxacin were determined using a validated HPLC (High-Performance Liquid Chromatography) method [3].
  • Pharmacokinetic Analysis: Serum concentration-time data were analyzed using a non-compartmental approach with WinNonlin software (version 5.2) to determine standard pharmacokinetic parameters [3].

Mechanism of Action and Metabolic Pathway

Amprolium is a thiamine (vitamin B1) analogue. Its anticoccidial activity stems from competitively inhibiting thiamine uptake by the coccidia parasites (Eimeria spp.), leading to thiamine deficiency and starvation of the parasite [4] [5].

The following diagram illustrates this competitive inhibition and the subsequent metabolic consequences.

G A Amprolium R Thiamine Transporter on Coccidia Cell A->R Competitive Inhibition T Thiamine (B1) T->R C Carbohydrate Synthesis R->C Active Transport D Thiamine Deficiency in Coccidia S Coccidia Starvation (Coccidiostatic Effect) D->S

Amprolium competes with thiamine for its transporter, blocking uptake and leading to parasite death.

Gaps in Current Information and Further Research

  • Data Limitations: The existing pharmacokinetic data is limited and dated. The most critical gap is the stark contradiction in oral bioavailability, with one study reporting 66% [1] and another only 2.3-6.4% [2]. This discrepancy must be resolved with modern, well-controlled studies.
  • Missing Protocols: The search did not uncover the detailed experimental protocols for the foundational pharmacokinetic studies of amprolium itself. The methodology described was from a study focused on another drug [3].
  • Suggested Research Priorities: Future work should prioritize replicating pharmacokinetic studies using modern analytical techniques (like LC-MS/MS), investigating the impact of new amprolium formulations, and conducting more robust resistance monitoring in field isolates of Eimeria.

References

Amprolium HCl safety profile LD50 mammalian toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Toxicity and Safety Profile

While a specific LD50 is not provided, the available data from toxicological assessments can give you a clear picture of its safety profile.

Aspect Assessment / Value Species / Context
Acute Oral Toxicity > 4000 mg/kg (Low toxicity) [1] Rat [1]
Toxicity Classification Not classified as hazardous [2] Safety Data Sheet assessment
Primary Toxicity Risk Thiamine deficiency with prolonged high doses [3] All species, especially young animals

The safety profile is supported by its mechanism of action. Amprolium is a thiamine (Vitamin B1) analogue that acts by competitively blocking thiamine transporters in the parasite Eimeria spp. [3]. At high or prolonged doses, this mechanism can also affect the host, leading to thiamine deficiency [3] [4].

Avian Toxicity Data

For comprehensive reference, the acute toxicity data in chickens is available and demonstrates a wide safety margin in the target species.

Parameter Value
Acute Oral LD₅₀ 5.1 g/kg (5100 mg/kg) [4]
Assessment Wide margin of safety [4]

Experimental Protocol Considerations

The search results did not contain detailed methodologies for the key toxicity studies. However, standard protocols for determining acute oral toxicity (such as the OECD Guideline 423) typically involve:

  • Test System: Use of healthy young adult rodents (e.g., rats), fasted prior to dosing.
  • Dosing: Single oral administration of the test substance (Amprolium HCl) via gavage.
  • Observation Period: Monitoring for signs of toxicity, morbidity, and mortality for at least 14 days.
  • Endpoint: The LD50 is then calculated, often using a statistical method, as the dose that causes mortality in 50% of the test subjects.

Mechanism of Action Diagram

The diagram below illustrates the established mechanism of Amprolium as a thiamine antagonist, which is the basis for both its efficacy and its potential toxicity.

G Thiamine Thiamine (Vitamin B1) Transporter Thiamine Transporter (on parasite cell) Thiamine->Transporter Normal Uptake Amprolium Amprolium HCl Amprolium->Transporter Competitive Inhibition HostRisk Potential Host Thiamine Deficiency Amprolium->HostRisk High/Prolonged Doses Deficiency Thiamine Deficiency in Parasite Transporter->Deficiency Death Parasite Cell Death Deficiency->Death

Amprolium HCl competes with thiamine for uptake via the parasite's thiamine transporter. This competition inhibits thiamine utilization by the parasite, leading to its death. In the host, this mechanism can potentially cause thiamine deficiency at high or prolonged doses [3].

Summary

Available data suggests Amprolium HCl has low acute oral toxicity in mammals. The primary safety concern is the risk of thiamine deficiency with prolonged high-dose exposure, which aligns with its known mechanism of action.

References

HPLC method development for Amprolium hydrochloride analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amprolium Hydrochloride Analysis

This compound (AMP) is a thiamine antagonist used as an anticoccidial drug in veterinary medicine, particularly in poultry [1]. Effective control of coccidiosis requires precise analytical methods to ensure drug quality and efficacy. High-Performance Liquid Chromatography (HPLC) is the preferred technique for AMP analysis due to its sensitivity, specificity, and ability to separate complex mixtures.

This document provides detailed protocols for the stability-indicating reversed-phase HPLC analysis of AMP in pharmaceutical formulations. The methods have been optimized for simultaneous determination with common co-formulated drugs and assessed for environmental impact using modern greenness metrics.

Experimental Design & Methodology

Chemical Reagents and Standards
  • Amprolium HCl reference standard (purity ≥98%) [1]
  • HPLC-grade acetonitrile [1]
  • Potassium dihydrogen phosphate (KH₂PO₄) [1]
  • Deionized water (purified through Milli-Q or equivalent system)
  • Veterinary formulations containing AMP (e.g., powders, tablets)
Instrumentation and Equipment
  • HPLC system with quaternary pump, auto-sampler, column thermostat, and UV/Vis or PDA detector [1]
  • Data acquisition software
  • Analytical balance (precision 0.1 mg)
  • pH meter
  • Ultrasonic bath
  • Vacuum filtration apparatus with 0.45 μm nylon membrane
Chromatographic Conditions

For simultaneous determination of AMP with sulfaquinoxaline, diaveridine, and vitamin K3, the following conditions are recommended [1]:

Table 1: Optimized Chromatographic Conditions for AMP and Combination Drugs

Parameter Specification
Column Supelcosil C18 (250 mm × 4.6 mm, 5 μm) or equivalent [1]
Mobile Phase 0.05 M KH₂PO₄ buffer : Acetonitrile (80:20, v/v) [1]
Flow Rate 2.0 mL/min [1]
Detection Wavelength 260 nm [1]
Injection Volume 10 μL [1]
Column Temperature Ambient [1]
Run Time As required for complete elution (approximately 10-15 minutes)
Standard and Sample Preparation
Standard Stock Solution
  • Accurately weigh 500 mg of AMP reference standard into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with diluent (acetonitrile:water, 90:10 v/v) to obtain a concentration of 20,000 μg/mL [1].
  • Sonicate for 5-10 minutes to ensure complete dissolution.
Working Standard Solutions
  • Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.
  • Dilute to volume with the same diluent to obtain a working concentration of 200 μg/mL [1].
  • Prepare calibration standards in the range of 20.0-60.0 μg/mL by appropriate dilution of the working standard [1].
Sample Preparation (Veterinary Formulation)
  • Accurately weigh powder equivalent to 20 mg of AMP into a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent, sonicate for 15-20 minutes with intermittent shaking.
  • Cool to room temperature, dilute to volume with diluent, and mix well.
  • Filter through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.

Workflow for Method Development

The following diagram outlines a systematic, quality-by-design approach for developing an HPLC method for Amprolium HCl analysis, integrating key steps from initial scouting to final validation.

Amprolium_HPLC_Method_Development Start Define Method Goal and Sample Information Scout Method Scouting Start->Scout Opt1 Optimize Stationary Phase (C18, C8, phenyl) Scout->Opt1 Opt2 Optimize Mobile Phase (pH, Buffer, Organic Modifier) Opt1->Opt2 Opt3 Fine-tune Parameters (Flow Rate, Temperature, Gradient) Opt2->Opt3 Validate Method Validation (ICH Guidelines) Opt3->Validate Finish Final Robust Method Validate->Finish

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose [1] [2]. The table below summarizes the key validation parameters and acceptance criteria for the analysis of Amprolium HCl.

Table 2: Method Validation Parameters and Acceptance Criteria for AMP

Validation Parameter Protocol & Acceptance Criteria

| Linearity | Concentration Range: 20.0 - 60.0 μg/mL [1]. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. | | Accuracy | Assess via recovery studies by spiking known amounts of standard into pre-analyzed sample. Acceptance Criteria: Mean recovery 98.0% - 102.0%. | | Precision | Repeatability (Intra-day): ≤ 2.0% RSD. Intermediate Precision (Inter-day): ≤ 2.0% RSD. | | Specificity | No interference from excipients, degradation products, or co-formulated drugs [1]. Peak purity should be established using a PDA detector. | | LOD & LOQ | LOD (Limit of Detection): Signal-to-noise ratio ~ 3:1. LOQ (Limit of Quantification): Signal-to-noise ratio ~ 10:1, with precision ≤ 5.0% RSD and accuracy 80-120%. | | Robustness | Deliberate, small variations in flow rate (±0.1 mL/min), mobile phase ratio (±2%), column temperature (±2°C), and wavelength (±2 nm). System suitability parameters should remain within acceptable limits. |

Stability-Indicating Property and Forced Degradation

The method should demonstrate stability-indicating capabilities by adequately resolving AMP from its forced degradation products [1].

Forced Degradation Study Protocol:

  • Acidic Hydrolysis: Treat sample solution with 0.1 M HCl at 70°C for 2 hours.
  • Alkaline Hydrolysis: Treat sample solution with 0.1 M NaOH at 70°C for 2 hours.
  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 30 minutes.
  • Thermal Degradation: Expose solid drug substance to 105°C for 6 hours.
  • Photolytic Degradation: Expose drug solution to UV light (e.g., 254 nm) for 24 hours.

Analysis: After degradation, cool the solutions, neutralize if necessary, and analyze using the developed HPLC method. The method is considered stability-indicating if there is no interference of the AMP peak with degradation products and the mass balance is close to 100% [1].

Greenness and Whiteness Assessment

Modern analytical methods should be evaluated for their environmental impact. The described method using a potassium dihydrogen phosphate buffer and acetonitrile was assessed with advanced metrics [1]:

  • Analytical Eco-Scale: High score, indicating minor environmental drawbacks.
  • GAPI (Green Analytical Procedure Index) & AGREE (Analytical GREEnness): Demonstrates enhanced environmental friendliness and sustainability [1] [2].
  • Whiteness (RGB 12) & BAGI (Blue Applicability Grade Index): Confirms the method's practical applicability and alignment with sustainable, white analytical chemistry principles [1].

Troubleshooting Guide

Table 3: Common HPLC Issues and Recommended Solutions

Problem Potential Cause Suggested Solution

| Peak Tailing | 1. Column degradation 2. Silanol interactions 3. Incompatible mobile phase pH | 1. Flush column or replace 2. Use a better end-capped column; add triethylamine to mobile phase 3. Adjust pH to 2.5-3.5 | | Low Retention Time | 1. High organic solvent strength 2. Column overloading | 1. Decrease % of acetonitrile in mobile phase 2. Dilute the sample | | Retention Time Drift | 1. Mobile phase evaporation 2. Column temperature fluctuation | 1. Prepare fresh mobile phase daily 2. Use a column heater | | High Backpressure | 1. Column blockage 2. Buffer precipitation | 1. Use in-line filter; flush column 2. Ensure mobile phase components are miscible; flush system with water after use |

Conclusion

The detailed HPLC protocol provides a robust, validated, and stability-indicating method for the quantitative analysis of Amprolium HCl in veterinary formulations. The systematic QbD-based development approach ensures method robustness and reproducibility, while the greenness assessment aligns the procedure with modern sustainable analytical chemistry principles. This method is fit-for-purpose for routine quality control and stability studies in pharmaceutical development.

References

Amprolium HCl and ethopabate simultaneous determination HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Coccidiosis, caused by Eimeria species protozoa, is a parasitic disease of significant economic importance in the poultry industry [1]. The combination of Amprolium Hydrochloride (AMP) and Ethopabate (ETHOP) is a widely used anticoccidial treatment, with the two components acting synergistically to control major coccidiosis-causing pathogens [1] [2]. Amprolium is a thiamine antagonist, while Ethopabate targets a different metabolic pathway, enhancing the overall efficacy against a broader spectrum of Eimeria species [1].

The quality control and stability assessment of this combined veterinary formulation require robust analytical methods. This document provides detailed Application Notes and Protocols for the simultaneous determination of AMP and ETHOP using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, validated in accordance with International Conference on Harmonization (ICH) guidelines [3].

Experimental Design & Methodology

Instrumentation and Reagents
  • HPLC System: Liquid chromatograph with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).
  • Data System: Computer with chromatography data software.
  • Column: Kromasil CN (cyano) column, 250 mm x 4.6 mm, 5 µm [3]. Alternatively, a BDS C18 (250 mm x 4.6 mm, 5 µm) column can be used with an isocratic mobile phase [4].
  • Balance: Analytical balance with 0.1 mg sensitivity.
  • pH Meter: Standard laboratory pH meter.
  • Solvents: HPLC-grade Methanol and Water.
  • Reagents: Amprolium HCl and Ethopabate reference standards, sodium hexane sulfonate, heptane sulfonic acid sodium salt, and orthophosphoric acid.
Chromatographic Conditions

The following table summarizes the two primary HPLC conditions documented in the literature for this separation.

Table 1: Summary of HPLC Conditions for Simultaneous AMP and ETHOP Determination

Parameter Stability-Indicating Method (Gradient) [3] Alternative Method (Isocratic) [4]
Column Kromasil CN (250 x 4.6 mm, 5 µm) BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of A: Sodium hexane sulfonate solution and B: Methanol Methanol: Water (60:40 v/v) containing 0.5% Heptane sulfonic acid sodium salt
pH Adjustment Information specific to this method not provided in abstract pH 3.7
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 266 nm Not Specified (UV detection implied)
Column Temperature Ambient Ambient
Injection Volume 10 µL 10 µL
Retention Time (Approx.) AMP: 10.42 min; ETHOP: 18.53 min Method-specific
Sample and Standard Preparation
  • Standard Stock Solution (AMP): Accurately weigh about 150 mg of Amprolium HCl working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.5 mg/mL [3].
  • Standard Stock Solution (ETHOP): Accurately weigh about 10 mg of Ethopabate working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL [3].
  • Working Standard Mixture: Transfer appropriate volumes of each stock solution (e.g., 10 mL of AMP and 10 mL of ETHOP stock) into a single volumetric flask and dilute with mobile phase to obtain the desired concentrations for the calibration curve.
  • Test Sample Preparation: For a powdered dosage form, accurately weigh a quantity of the powder equivalent to about 150 mg of AMP and 10 mg of ETHOP into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15-20 minutes with intermittent shaking, cool to room temperature, and dilute to volume with the mobile phase. Filter a portion of the solution through a 0.45 µm membrane filter before injection.

Method Validation

The stability-indicating method has been validated as per ICH guidelines [3] [5].

Table 2: Summary of Validation Parameters for the Stability-Indicating HPLC Method

Validation Parameter Result for Amprolium HCl Result for Ethopabate
Linearity Range 1.5 - 240 µg/mL [3] 1 - 160 µg/mL [3]
Correlation Coefficient (r²) > 0.999 [3] [5] > 0.999 [3] [5]
Precision (% RSD) < 2% (Repeatability & Intermediate Precision) [3] < 2% (Repeatability & Intermediate Precision) [3]
Accuracy (% Recovery) 98 - 102% [3] 98 - 102% [3]
Specificity Resolved from degradation products and 2-picoline (AMP impurity) [3] Resolved from degradation products [3]
LOD / LOQ Method-specific values should be established Method-specific values should be established

Forced Degradation Studies

The method is stability-indicating and can resolve AMP and ETHOP from their degradation products formed under stress conditions [3] [5] [6].

  • Acid and Base Hydrolysis: Subject the sample to 0.1M HCl and 0.1M NaOH at elevated temperatures (e.g., 60°C) for several hours.
  • Oxidative Degradation: Treat the sample with hydrogen peroxide (e.g., 3-30%) at room temperature.
  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 60°C) for an extended period.

The chromatograms from stressed samples show clear separation of the intact active compounds from their degradation products, demonstrating the method's specificity and suitability for stability studies [3].

Experimental Workflow

The entire analytical procedure, from sample preparation to data analysis, is summarized in the following workflow diagram:

start Start Method prep Prepare Mobile Phase and Standard Solutions start->prep cond Set HPLC Parameters: - Column: CN or C18 - Mobile Phase: Gradient/Isocratic - Flow: 1.0 mL/min - Detection: 266 nm - Temp: Ambient prep->cond equi Equilibrate HPLC System cond->equi inj Inject Standards and Sample Solutions equi->inj sep Chromatographic Separation inj->sep det UV Detection sep->det data Data Acquisition and Analysis det->data end Generate Report data->end

Applications

The validated HPLC method is successfully applicable for:

  • Quality Control: Routine assay of AMP and ETHOP in combined powder or solution dosage forms [3] [4] [2].
  • Stability Testing: Monitoring the integrity of the drugs and quantifying degradation products during accelerated and long-term stability studies [3].
  • Forced Degradation Studies: Investigating the stability of the formulation under various stress conditions [3] [5].

Troubleshooting Guide

Table 3: Common Issues and Potential Solutions

Issue Potential Cause Suggested Solution
Poor Peak Shape Column degradation, incorrect mobile phase pH, or void formation in the column. Flush the column. Check and adjust mobile phase pH. Consider replacing the column if issues persist.
Shift in Retention Time Fluctuations in mobile phase composition, flow rate, or temperature. Ensure consistent mobile phase preparation. Check the HPLC pump for accurate delivery. Stabilize column temperature.
Low Recovery/Response Incomplete extraction of the sample or decomposition of analytes. Optimize sonication time and solvent for extraction. Ensure standard and sample solutions are stable.
High Backpressure Blocked in-line filter or column frit, particulate matter in the mobile phase or sample. Filter mobile phase and sample through a 0.45 µm membrane. Replace the in-line filter. Backflush the column if possible.

Conclusion

The described HPLC method provides a specific, accurate, precise, and stability-indicating procedure for the simultaneous quantification of Amprolium HCl and Ethopabate in veterinary pharmaceutical products. Its ability to resolve the active drugs from their degradation products makes it an essential tool for ensuring the quality, safety, and efficacy of this anticoccidial combination throughout its shelf life.

References

stability indicating HPLC method for Amprolium hydrochloride degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Stability-Indicating HPLC Method for Amprolium Hydrochloride

1. Introduction this compound (AMP) is a thiamine antagonist used as a coccidiostat in poultry [1]. Stability-indicating methods are essential for quality control, and this note details a validated reversed-phase HPLC method for AMP that separates the drug from its forced degradation products and related substances, demonstrating specificity, accuracy, and reliability [1].

2. Experimental Design and Methodology

  • 2.1. Materials and Reagents

    • Analytical Standards: this compound and ethopabate reference standards.
    • Chemicals: HPLC-grade methanol, sodium hexane sulfonate, and water.
    • Samples: Veterinary powder dosage form.
  • 2.2. Instrumentation and Chromatographic Conditions A high-performance liquid chromatography system coupled with a diode array detector (HPLC-DAD) is used. The key conditions are summarized in the table below [1].

    Table 1: Optimized Chromatographic Conditions | Parameter | Specification | | :--- | :--- | | Column | Kromasil CN (cyano), 250 mm x 4.6 mm, 5 µm | | Mobile Phase | Gradient of sodium hexane sulfonate solution and methanol | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 266 nm | | Injection Volume | 10 µL | | Column Temperature | Ambient | | Run Time | ~25 minutes | | Retention Time of AMP | ~10.4 minutes |

3. Forced Degradation Study Protocol Forced degradation establishes method specificity by demonstrating separation of the active ingredient from its degradation products.

  • 3.1. Stress Conditions Prepare a stock solution of this compound at a concentration within the linear range (e.g., 150 µg/mL). Subject aliquots of this solution to the following stress conditions [1]:
    • Acid Hydrolysis: Treat with 0.1 M HCl at 70°C for 2-4 hours.
    • Base Hydrolysis: Treat with 0.1 M NaOH at 70°C for 2-4 hours.
    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 30-60 minutes.
    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare a solution. Neutralize acid/base hydrolysates before HPLC injection.
  • 3.2. Specificity and Peak Purity Assessment Inject stressed samples and analyze the chromatograms. The method should achieve baseline resolution of the amprolium peak (Rₛ > 2.0) from all degradation products. Use a DAD to demonstrate peak purity, confirming that the amprolium peak is homogeneous and not co-eluting with any degradant [2].

4. Method Validation The method was validated per International Council for Harmonisation (ICH) Q2(R1) guidelines [1] [2].

Table 2: Summary of Validation Parameters and Results

Validation Parameter Protocol / Results for Amprolium

| Linearity & Range | Concentration Range: 1.5 - 240 µg/mL. Correlation Coefficient (r): > 0.999 [1]. | | Accuracy | Recovery studies at 80%, 100%, and 120% of target concentration. Recovery should be within 98-102% [2]. | | Precision (Repeatability) | Six replicate injections of a standard preparation. RSD of peak area: Typically ≤ 1.0% [2]. | | Intermediate Precision (Ruggedness) | Analysis performed on different days, by different analysts, or with different instruments. RSD for assay results should be ≤ 2.0% [2]. | | Specificity | Verified by resolution from degradation products and 22 common veterinary drugs. Peak purity > 99% confirmed with DAD [1]. | | Detection Limit (LOD) | Signal-to-noise ratio of 3:1. Estimated at approximately 45 ng/mL [3]. | | Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1. Estimated at approximately 136 ng/mL [3]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase pH (±0.1), and organic composition (±2%) showed no significant impact on system suitability [1]. |

5. System Suitability Testing Before analysis, ensure the HPLC system is performing adequately. A system suitability test (SST) solution containing AMP is injected [2]. The following criteria should be met:

  • Theoretical Plates: > 2000.
  • Tailing Factor: < 2.0.
  • Relative Standard Deviation (RSD): For five replicate injections, RSD of peak area and retention time should be ≤ 2.0%.

Workflow Diagram

The following diagram outlines the complete workflow for method development and validation.

G cluster_1 Forced Degradation Protocol cluster_2 Key Validation Parameters Start Start: Method Development A Chromatographic Condition Setup Start->A B Forced Degradation Studies A->B C Method Optimization & Specificity Check B->C B1 Acid Hydrolysis (0.1 M HCl, 70°C) B->B1 B2 Base Hydrolysis (0.1 M NaOH, 70°C) B->B2 B3 Oxidative Stress (3% H₂O₂, RT) B->B3 B4 Thermal Stress (Solid, 105°C) B->B4 D Full Method Validation C->D E Analysis of Actual Samples D->E D1 Linearity & Range D->D1 D2 Accuracy & Precision D->D2 D3 LOD & LOQ D->D3 D4 Robustness D->D4 End Report Results E->End

Experimental Protocol: Assay of Amprolium in Veterinary Powder

1. Scope This protocol describes the procedure for determining this compound content in a veterinary powder dosage form using the stability-indicating HPLC method.

2. Procedure

  • Mobile Phase Preparation: Prepare a gradient mixture of sodium hexane sulfonate solution and methanol as optimized. Filter through a 0.45 µm membrane filter and degas.
  • Standard Solution Preparation: Accurately weigh and transfer about 75 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., water or a water-methanol mixture) to obtain a stock solution of 1.5 mg/mL. Further dilute to obtain a working standard of 150 µg/mL.
  • Sample Solution Preparation: Accurately weigh a portion of the powdered sample equivalent to about 75 mg of this compound. Transfer to a 50 mL volumetric flask, add about 30 mL of diluent, and sonicate for 15 minutes with intermittent shaking. Cool, dilute to volume, and mix well. Filter a portion through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
  • Chromatographic Analysis:
    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
    • Inject the SST solution to ensure system suitability criteria are met.
    • Make sequential injections of the blank (diluent), standard solution, and sample solution.
    • Record the chromatograms and measure the peak areas of amprolium.

3. Calculation Calculate the percentage of this compound in the sample using the following formula: % Assay = (A_Sample / A_Standard) x (W_Standard / W_Sample) x (Dilution_Sample / Dilution_Standard) x P x 100 Where:

  • A_Sample and A_Standard are the peak areas of amprolium from the sample and standard preparations, respectively.
  • W_Sample and W_Standard are the weights of the sample and standard, respectively.
  • P is the purity of the reference standard (as a decimal).

Discussion and Conclusion

This method effectively separates amprolium from its degradation products (including 2-picoline) and other drugs, confirming its stability-indicating nature [1]. The validation data proves the method is linear, precise, accurate, and robust, making it suitable for routine quality control and stability studies of this compound in veterinary products.

References

Comprehensive Application Notes and Protocols for Amprolium Hydrochloride Residue Analysis in Chicken Liver

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amprolium Hydrochloride and Analysis Necessity

This compound (AMP) is a thiamine antagonist widely used as an antiprotozoal agent for prevention and treatment of intestinal coccidiosis in poultry. As a quaternary ammonium compound, its chemical structure features both pyrimidine and pyridinium rings, contributing to its polarity and analytical challenges. The extensive use of AMP in poultry farming necessitates rigorous monitoring of residues in edible tissues, particularly liver, which tends to accumulate higher drug concentrations due to its role in xenobiotic metabolism. The United States Code of Federal Regulations has established a maximum residue limit (MRL) for AMP at 1 ppm in chicken liver, emphasizing the importance of reliable analytical methods for regulatory compliance and food safety assurance [1].

The analysis of AMP residues in chicken liver presents significant technical challenges due to the complexity of the biological matrix, which contains high levels of proteins, lipids, and other endogenous compounds that can interfere with analytical determinations. Additionally, the polar nature and ionic characteristics of AMP complicate extraction and separation processes. This document provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust analytical methods for AMP residue determination in chicken liver matrices, with applications in veterinary drug monitoring, food safety surveillance, and regulatory compliance programs [1].

Overview of Analytical Methods for Amprolium Residue Analysis

Various analytical techniques have been developed for the determination of AMP residues in chicken liver, each offering distinct advantages and limitations. The selection of an appropriate method depends on several factors including required sensitivity, available instrumentation, sample throughput, and cost considerations. Modern analytical approaches have evolved toward techniques that provide high sensitivity and selectivity while minimizing environmental impact through reduced organic solvent consumption.

The following table summarizes the principal analytical methods used for AMP determination in chicken liver and related matrices:

Table 1: Comparison of Analytical Methods for this compound Residue Determination

Method Principle Linear Range Limit of Detection Limit of Quantification Applications Reference
Potentiometric ISE Ion-selective electrodes with molecular recognition Not specified Not specified Not specified Pharmaceutical formulations & chicken liver [1]
HPLC-UV Reversed-phase separation with UV detection 20.0–60.0 μg/mL Not specified Not specified Simultaneous determination with other anticoccidials [2]
Spectrofluorimetry Derivatization with NaOH/K₃Fe(CN)₆ 0.01–0.65 μg/mL 0.002 μg/mL 0.006 μg/mL Chicken plasma, liver, muscle, eggs [3]
LC-MS/MS Liquid chromatography with tandem mass spectrometry 0.5–50.0 μg/kg for aflatoxin B1; 50–500 μg/kg for other analytes 0.03 μg/kg for aflatoxin B1; 0.011–1.197 μg/kg for other analytes 0.09 μg/kg for aflatoxin B1; 0.150–2.579 μg/kg for other analytes Multiclass contaminants in chicken liver [4]
Spectrophotometry Ion-pair complex formation with Eosin Y 100–5000 ng/mL 45 ng/mL 136 ng/mL Pharmaceutical wastewater [5]

The following workflow diagram illustrates the decision-making process for selecting an appropriate analytical method based on research requirements:

Start Start: Need for AMP Analysis Sensitivity Sensitivity Requirement Start->Sensitivity Equipment Equipment Availability Start->Equipment Throughput Sample Throughput Start->Throughput Regulatory Regulatory Compliance Start->Regulatory LCMS LC-MS/MS Method Ultra-high sensitivity & selectivity Sensitivity->LCMS Ultra-trace HPLC HPLC-UV Method Good sensitivity & wide availability Sensitivity->HPLC Routine Fluorimetry Spectrofluorimetry High sensitivity for derivatized AMP Sensitivity->Fluorimetry Trace Equipment->LCMS LC-MS available Equipment->HPLC HPLC available ISE Potentiometric ISE Rapid screening & portability Equipment->ISE Basic lab equipment Throughput->HPLC Moderate throughput Throughput->ISE High-throughput Regulatory->LCMS Regulatory confirmation Regulatory->HPLC Regulatory screening

Sample Preparation Techniques for Chicken Liver

Tissue Processing and Homogenization

Proper sample preparation is critical for accurate AMP determination in chicken liver due to the complexity of the matrix. The initial processing phase significantly impacts extraction efficiency and subsequent analysis. Begin by thawing frozen liver samples at room temperature or under refrigeration if previously stored at -20°C. Remove any connective tissues or blood clots, then precisely weigh 2.0 ± 0.1 g of homogeneous liver tissue into a 50 mL polypropylene centrifuge tube. Add 5 mL of phosphate buffer (0.1 M, pH 7.4) and homogenize using a mechanical homogenizer at 10,000-15,000 rpm for 30-60 seconds until a uniform consistency is achieved. For larger sample batches, ceramic homogenizers can be used to maintain consistency across samples. Maintain samples at 4°C during processing to prevent analyte degradation, and process within 1 hour of thawing to minimize potential changes in residue profile [4].

Extraction and Cleanup Procedures

Several extraction methodologies have been developed for AMP isolation from chicken liver, each with distinct advantages. The dispersive liquid-liquid microextraction (DLLME) approach has gained prominence due to its efficiency and minimal solvent consumption. For AMP extraction using DLLME, transfer 1 mL of the liver homogenate to a 15 mL conical tube, add 2 mL of acetonitrile as a disperser solvent, and vortex vigorously for 1 minute. Then rapidly inject 1 mL of chlorobenzene (extraction solvent) using a syringe, forming a cloudy solution. Centrifuge at 4000 rpm for 5 minutes to separate the phases, then carefully collect the sedimented phase using a microsyringe for analysis [4].

For alternative cleanup approaches, solid-phase extraction (SPE) provides excellent matrix removal. Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL deionized water. Apply the sample extract, wash with 3 mL of 5% methanol in water, then elute AMP with 5 mL of methanol containing 1% formic acid. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C, and reconstitute the residue in 1 mL of mobile phase for HPLC analysis. The selection of extraction and cleanup methods should be guided by the required sensitivity, available equipment, and the specific analytical technique to be employed [6].

Table 2: Sample Preparation Methods for this compound from Chicken Liver

Step DLLME Procedure SPE Procedure LPME Procedure
Homogenization 2 g liver + 5 mL phosphate buffer (pH 7.4) 2 g liver + 5 mL phosphate buffer (pH 7.4) 2 g liver + 5 mL phosphate buffer (pH 7.4)
Extraction 2 mL acetonitrile (disperser) + 1 mL chlorobenzene (extraction) 10 mL ethyl acetate, vortex 2 min, centrifuge Hollow fiber membrane with organic solvent
Cleanup Centrifugation at 4000 rpm for 5 min C18 cartridge, wash with 5% methanol, elute with methanol+1% formic acid In-built membrane selectivity
Concentration Direct injection of sedimented phase N₂ evaporation, reconstitution in mobile phase Direct injection of acceptor phase
Recovery 80.4-96.3% for multiclass contaminants 57-91% for Halquinol (reference method) 68-103% for fluoroquinolones (reference method)
Advantages Minimal solvent, rapid, high enrichment Excellent cleanup, compatible with various analytes High selectivity, minimal solvent consumption

Detailed HPLC Protocol for Amprolium Determination

Equipment and Reagents
  • HPLC System: Agilent 1200 series or equivalent with quaternary pump, auto-sampler, column thermostat, and UV detector
  • Analytical Column: Supelcosil C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent
  • Mobile Phase: 0.05 M potassium dihydrogen phosphate (KH₂PO₄):acetonitrile in ratio 80:20 (v/v)
  • Standard Solutions: AMP reference standard (purity ≥98%), working standard solutions prepared in mobile phase
  • Sample Extracts: Processed liver samples prepared according to Section 3 protocols
  • Other Reagents: Heptanesulfonic acid sodium salt (ion-pairing agent), phosphoric acid (pH adjustment), methanol (HPLC grade)
Operational Procedure
  • Mobile Phase Preparation: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water to prepare 0.05 M solution. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Mix with HPLC-grade acetonitrile in the ratio 80:20 (v/v). Adjust pH to 3.7 using phosphoric acid if necessary. For enhanced peak shape, add 0.5% heptanesulfonic acid sodium as an ion-pairing reagent [2] [7].

  • System Equilibration: Install the C18 column and set the column temperature to 25°C. Prime the system with mobile phase at a flow rate of 2.0 mL/min for at least 30 minutes until a stable baseline is achieved. Set the UV detector wavelength to 260 nm for AMP detection [2].

  • Calibration Standards: Prepare AMP standard solutions at concentrations of 20, 30, 40, 50, and 60 μg/mL by serial dilution from a 1 mg/mL stock solution. Inject each standard in triplicate (injection volume: 10 μL) and record the peak areas. Construct a calibration curve by plotting peak area versus concentration [2].

  • Sample Analysis: Inject 10 μL of processed sample extracts following the same chromatographic conditions. Identify AMP peaks by comparing retention times with standards. Typical retention time for AMP under these conditions is approximately 4.2 minutes [7].

  • System Suitability Tests: Before sample analysis, verify system performance by injecting a middle concentration standard (40 μg/mL). The relative standard deviation (RSD) for five replicate injections should be ≤2%, and the theoretical plate count for AMP peak should be ≥2000 [2].

  • Quantification: Calculate AMP concentration in samples using the regression equation from the calibration curve. Apply appropriate dilution factors based on the sample preparation procedure.

Alternative Analytical Methods

Potentiometric Ion-Selective Electrode (ISE) Method

The potentiometric approach using ion-selective electrodes offers a rapid, cost-effective alternative for AMP determination without requiring extensive sample cleanup. The method utilizes molecular recognition principles with specific ionophores that exhibit selectivity toward AMP molecules. Fabricate the sensor by preparing a PVC matrix membrane containing 2-hydroxy propyl β-cyclodextrin or p-tert-butylcalix[8]arene as ionophores, which form stable host-guest complexes with AMP. The membrane is then mounted on an electrode body with an internal reference solution [1].

For analysis, calibrate the electrode using AMP standard solutions in the concentration range of 10⁻⁴ to 10⁻² M. Prepare sample extracts by homogenizing 2 g of liver tissue in 10 mL of distilled water, followed by centrifugation at 4000 rpm for 10 minutes. Measure the potential of the supernatant after appropriate pH adjustment to 6.5-7.5, and determine AMP concentration from the calibration curve. The ISE method demonstrates excellent selectivity for AMP in the presence of common interfering ions and matrix components, with rapid response time (<30 seconds) and applicability to colored or turbid samples that might challenge spectrophotometric methods [1].

Spectrofluorimetric Method

Although AMP itself lacks native fluorescence, it can be determined through derivatization approaches that generate highly fluorescent products. The method offers significantly enhanced sensitivity compared to UV-based detection. For AMP determination in chicken liver, employ the following procedure: To 1 mL of sample extract, add 1 mL of 5% NaOH solution and 0.5 mL of 0.08% potassium ferricyanide solution. Mix thoroughly and heat at 70°C for 15 minutes to develop fluorescence. After cooling to room temperature, measure the fluorescence at an emission wavelength of 362 nm with excitation at 315 nm [3].

The method validation demonstrates linear response over the concentration range of 0.01-0.65 μg/mL with a detection limit of 0.002 μg/mL and quantification limit of 0.006 μg/mL. The recovery from spiked chicken liver samples ranges between 97.36-111.89%, with precision (RSD) better than 5.2%. This approach provides adequate sensitivity for monitoring AMP residues relative to the established MRL of 1 ppm in chicken liver [3].

Table 3: Performance Characteristics of Alternative Analytical Methods

Parameter Potentiometric ISE Spectrofluorimetric Spectrophotometric (Eosin Y)
Principle Host-guest complexation with ionophores Alkaline derivatization with K₃Fe(CN)₆ Ion-pair complex with Eosin Y
Linear Range 10⁻⁴ to 10⁻² M 0.01-0.65 μg/mL 100-5000 ng/mL
LOD Not specified 0.002 μg/mL 45 ng/mL
LOQ Not specified 0.006 μg/mL 136 ng/mL
Precision (RSD) <2% <5.2% <5%
Recovery Not specified 97.36-111.89% Not specified
Key Advantage Minimal sample preparation, rapid analysis High sensitivity Wide linear range
Key Limitation Potentially lower specificity Requires derivatization Moderate sensitivity

Regulatory Considerations and Method Validation

Method Validation Parameters

For regulatory compliance monitoring, analytical methods must undergo comprehensive validation to establish performance characteristics and ensure reliability. The International Conference on Harmonisation (ICH) guidelines recommend assessment of several key parameters. Linearity should be demonstrated across the analytical range, typically from 50% to 150% of the target concentration, with correlation coefficient (r²) ≥0.999. Accuracy is evaluated through recovery studies using spiked matrices at multiple concentration levels, with acceptable recovery ranges of 90-110% for the target concentration. Precision encompasses both repeatability (intra-day) and intermediate precision (inter-day), expressed as relative standard deviation (RSD), which should not exceed 5% for HPLC methods and 10% for other techniques [2] [5].

Specificity must be established to demonstrate that the method can unequivocally identify and quantify AMP in the presence of potentially interfering compounds, including matrix components, degradation products, and co-administered drugs. For HPLC methods, system suitability tests including theoretical plate count, tailing factor, and resolution factor should be incorporated into the analytical procedure. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical approaches using the standard deviation of the response and the slope of the calibration curve [2].

Green Chemistry Assessment

Modern analytical methods should be evaluated for their environmental impact using recognized assessment tools. The Analytical Eco-Scale, Green Analytical Procedure Index (GAPI), and Analytical GREEnness metric (AGREE) provide comprehensive evaluation of method greenness. HPLC methods with reduced organic solvent consumption, particularly those employing water-rich mobile phases, generally demonstrate improved greenness profiles. Miniaturized extraction techniques such as DLLME and HF-LPME significantly enhance method sustainability by reducing solvent consumption from hundreds of milliliters to microliter volumes [2] [8].

The whiteness assessment approach extends beyond green chemistry to include practical analytical attributes such as cost-effectiveness, analysis time, and safety considerations. Methods that successfully balance analytical performance with environmental considerations are increasingly preferred in modern laboratories. The HPLC method described in Section 4, utilizing a primarily aqueous mobile phase with moderate acetonitrile content, represents a reasonable compromise between analysis performance and environmental impact, particularly when coupled with miniaturized sample preparation techniques [2].

Conclusion

The analysis of this compound residues in chicken liver requires careful method selection based on specific application needs. HPLC with UV detection provides a robust, widely accessible approach for routine monitoring, while LC-MS/MS offers superior sensitivity and selectivity for confirmatory analysis and multiclass residue determination. Alternative techniques including potentiometric ISE and spectrofluorimetric methods present viable options for specific scenarios where rapid screening or enhanced sensitivity is required without access to sophisticated instrumentation.

The continuing evolution of microextraction techniques has significantly improved the efficiency of sample preparation while reducing environmental impact through minimized solvent consumption. When implementing any analytical method for AMP determination, thorough validation following ICH guidelines is essential to ensure data reliability for regulatory decision-making. Future directions in AMP residue analysis will likely focus on high-throughput multiplexed assays, increased automation, and enhanced green chemistry principles to improve efficiency while minimizing environmental impact.

References

Application Note & Protocol: TLC-Densitometric Quantitative Determination of Amprolium HCl in Veterinary Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amprolium hydrochloride (AMP) is a thiamine antagonist widely used as an anticoccidial agent in veterinary medicine, particularly in the poultry industry. Effective quality control and residue monitoring require reliable, sensitive, and cost-effective analytical methods. Thin-layer chromatography coupled with densitometric detection (TLC-densitometry) offers a robust, straightforward, and economical solution for the simultaneous determination of AMP in pharmaceutical formulations and biological samples. This application note provides a detailed, validated protocol for the quantitative analysis of Amprolium HCl using TLC-densitometry, incorporating methods adapted from recent scientific literature to ensure accuracy, precision, and specificity [1] [2].

Principle of the Method

The method is based on the separation of Amprolium HCl from other sample components (excipients, other drugs, or degradation products) on a high-performance TLC plate coated with silica gel. Following chromatographic development, the separated bands are quantified in situ by densitometric measurement of their UV absorption. The intensity of the absorbed UV light is proportional to the amount of Amprolium HCl present, allowing for the construction of a calibration curve and the quantitative determination of the drug in unknown samples [1] [3].

Experimental Protocol

Materials and Reagents
  • Standard Substance: Amprolium HCl (purity ≥ 98%).
  • TLC Plates: Pre-coated silica gel 60 F₂₅₄ aluminum plates (e.g., 20 cm × 10 cm or 20 cm × 20 cm).
  • Solvents: Chloroform, Methanol, 33% Ammonia solution, Acetic acid, Water (all analytical grade).
  • Sample: Veterinary powder or liquid formulation containing Amprolium HCl.
  • Equipment: TLC chamber, micropipettes, UV lamp (254 nm and 366 nm), TLC scanner equipped with densitometry software.
Instrumentation and Conditions
  • Densitometer: Operated in absorbance mode.
  • Detection Wavelength: 263 nm for multi-component analysis [1] or 213 nm for binary mixtures [3].
  • Scanning Mode: Single wavelength, reflectance mode.
  • Slit Dimensions: 5.00 mm × 0.45 mm.
  • Development Chamber: Twin-trough glass chamber, pre-saturated with mobile phase vapor for 20 minutes at room temperature.
Detailed Procedure
Step 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Amprolium HCl reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with methanol.
  • Working Standard Solutions: Dilute the stock solution with methanol to obtain a series of concentrations within the linearity range (e.g., 1.0 - 30.0 µg/band for AMP) [1].
  • Sample Solution: For a veterinary powder, weigh a quantity of the powder equivalent to about 25 mg of Amprolium HCl into a 25 mL volumetric flask. Add approximately 20 mL of methanol, sonicate for 10-15 minutes, dilute to volume with methanol, and mix well. Filter the solution if necessary.
Step 2: Chromatographic Procedure
  • Application: Using a micropipette or a Linomat applicator, apply bands of 6 mm width of the standard and sample solutions onto the TLC plate. The application position should be 15 mm from the bottom and 15 mm from the side. A typical application volume is 10 µL.
  • Mobile Phase: Prepare the developing system. Two validated systems are available:
    • System A (for AMP, Ethopabate, and Sulfaquinoxaline): Chloroform : Methanol : 33% Ammonia solution (6:4:0.5, v/v/v) [1].
    • System B (for AMP and Ethopabate): Methanol : Water : 0.1% Acetic acid (7:2.5:0.5, v/v/v) [3].
  • Development: Pour the mobile phase into the pre-saturated TLC chamber to a depth of about 0.5 cm. Place the spotted plate in the chamber and allow the mobile phase to migrate until it has traveled 70-80 mm from the point of application.
  • Drying: Remove the plate from the chamber, mark the solvent front, and air-dry in a fume hood to evaporate the solvents completely.
Step 3: Densitometric Analysis and Quantification
  • Scanning: Place the dried TLC plate in the densitometer scanner. Scan the plate at the specified wavelength (e.g., 263 nm) in the reflectance/absorbance mode.
  • Peak Identification: Identify the Amprolium HCl band based on its Retention Factor (Rf) value. Under the described conditions, typical Rf values are:
    • System A: Rf ~ 0.34 for Amprolium HCl [1].
    • System B: Rf value should be consistent with the standard.
  • Calibration Curve: The densitometer software will record the peak area for each standard band. Plot a calibration curve of peak area versus the corresponding concentration (µg/band) of Amprolium HCl standard.
  • Sample Calculation: Determine the peak area of the Amprolium HCl band in the sample track. Use the calibration curve to calculate the concentration of Amprolium HCl in the sample solution, and subsequently, the content in the pharmaceutical formulation.
Method Validation

The following table summarizes the key validation parameters as reported in the literature for the described TLC-densitometric methods:

Table 1: Summary of Validation Parameters for TLC-Densitometric Methods of Amprolium HCl

Validation Parameter Reported Results for Amprolium HCl Reference
Linearity Range 1.0 - 30.0 µg/band [1]
Correlation Coefficient (R²) > 0.999 [1]
Accuracy (Recovery %) 100.58% ± 0.52 [1]
Precision (% RSD) Meets ICH guidelines (typically < 2%) [3] [2]
Specificity Well-separated from degradation products and excipients [2]
Limit of Detection (LOD) Suitable for quantitative analysis Implied from linearity
Limit of Quantification (LOQ) Suitable for quantitative analysis Implied from linearity

Experimental Workflow

The entire analytical process, from sample preparation to final quantification, is visualized in the following workflow diagram:

Start Start Protocol Prep Prepare Standard and Sample Solutions Start->Prep TLC Spot Solutions on TLC Plate Prep->TLC Dev Develop Plate in Pre-saturated Chamber TLC->Dev Dry Air-Dry Plate Dev->Dry Scan Scan Plate with Densitometer Dry->Scan Identify Identify Band by Rf Value Scan->Identify Calibrate Generate Calibration Curve from Standards Identify->Calibrate Quantify Quantify Amprolium HCl in Sample Calibrate->Quantify Calibrate->Quantify End Report Results Quantify->End

Discussion

The TLC-densitometric method outlined here provides a viable and economical alternative to more expensive techniques like HPLC or UHPLC for the routine analysis of Amprolium HCl. Its key advantages include:

  • High Sample Throughput: Multiple samples can be run simultaneously on a single TLC plate [2].
  • Low Solvent Consumption: The method uses minimal volumes of mobile phase compared to HPLC, making it more environmentally friendly [4].
  • Cost-Effectiveness: Requires less expensive instrumentation and consumables.
  • Specificity: The method effectively separates Amprolium HCl from common co-formulated drugs like Ethopabate and Sulfaquinoxaline, as well as from their degradation products, confirming its stability-indicating properties [1] [2].

Conclusion

This detailed protocol for the TLC-densitometric determination of Amprolium HCl is robust, validated, and ready for implementation in quality control laboratories. It ensures accurate, precise, and specific quantification of the drug in veterinary formulations, aiding in both routine assay and stability studies.

References

Comprehensive Application Notes and Protocols: Electrochemical Sensor Fabrication for Amprolium Hydrochloride Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amprolium Hydrochloride Electrochemical Sensing

This compound (AMP) is an antiprotozoal agent widely used in the poultry industry for the treatment and prevention of coccidiosis, a parasitic disease that causes significant economic losses in poultry production. The chemical structure of AMP features a quaternary ammonium group that makes it amenable to electrochemical detection methods. However, the potential retention of AMP residues in edible animal products such as meat, liver, and eggs poses health concerns for consumers, necessitating the development of sensitive detection methods with low detection limits. The United States Code of Federal Regulations has established a maximum residual limit (MRL) for AMP at 1 ppm in chicken liver, highlighting the need for reliable analytical methods for monitoring AMP residues [1].

Electrochemical sensing platforms offer significant advantages for AMP detection compared to conventional analytical techniques such as liquid chromatography (LC), mass spectrometry (LC-MS), and spectrophotometric methods. These advantages include instrumental simplicity, moderate cost, portability, rapid analysis, and minimal sample pretreatment requirements. Electrochemical sensors can be designed with various transduction mechanisms, including potentiometric, amperometric, and voltammetric approaches, each with unique benefits for specific application scenarios [1] [2]. The modification of electrode surfaces with nanomaterials and ionophores significantly enhances sensor performance by increasing electron transfer kinetics, effective surface area, and analytical selectivity, enabling the detection of AMP at clinically and regulatory relevant concentrations [3] [4].

Performance Comparison of Electrochemical Sensing Platforms

Extensive research has been conducted to develop and optimize electrochemical sensors for AMP detection, resulting in various sensing platforms with distinct performance characteristics. The table below summarizes the analytical performance metrics of three prominent electrochemical sensor designs reported in the literature:

Table 1: Analytical Performance of this compound Electrochemical Sensors

Sensor Type Detection Method Linear Range (M) Detection Limit (M) Applications Key Advantages
CuO/Y Nano-composite CPE Differential Pulse Voltammetry 1.0×10⁻⁸ to 1.0×10⁻³ 2.32×10⁻⁹ Pharmaceutical forms, sheep meat and liver Extremely wide linear range, very low detection limit
Carbon Nanotubes/Nickel Oxide Nanoparticles Paste Electrode Potentiometry 1.0×10⁻⁶ to 1.0×10⁻² 5.0×10⁻⁷ Pharmaceutical preparations and chicken meat Improved sensitivity, simple fabrication, good reproducibility
Ion-Selective Electrodes (Cyclodextrin/Calixarene) Potentiometry 1.0×10⁻⁵ to 1.0×10⁻² 5.0×10⁻⁶ Pharmaceutical formulations and chicken liver High selectivity, elimination of drug pretreatment steps

Each sensor platform offers distinct advantages for specific application scenarios. The CuO/Y nanocomposite carbon paste electrode demonstrates exceptional sensitivity with the lowest detection limit (2.32×10⁻⁹ M), making it suitable for detecting trace-level AMP residues in complex matrices [3]. The carbon nanotubes/nickel oxide nanoparticles paste electrode provides a balanced performance with a wide linear range and simplified fabrication process [4]. The ion-selective electrodes utilizing 2-hydroxy propyl β-cyclodextrin and p-tert-butylcalix[8]arene as ionophores offer superior molecular recognition capabilities through host-guest interactions, enabling highly selective determination of AMP without extensive sample preparation [1].

Experimental Protocols for Sensor Fabrication

Fabrication of Modified Carbon Paste Electrodes
3.1.1 CuO/Y Nanocomposite Modified Carbon Paste Electrode
  • Materials: High purity graphite powder (10-20 µm), copper oxide/yttrium oxide nanocomposite (CuO/Y), paraffin oil, phosphate buffer (pH 2-8), this compound standard (certified purity ≥98%) [3].

  • Equipment: Electrochemical workstation with three-electrode system, Ag/AgCl reference electrode, platinum counter electrode, mortar and pestle, X-ray diffractometer (XRD), energy-dispersive X-ray spectroscopy (EDX) [3].

  • Electrode Fabrication Procedure:

    • Synthesis of CuO/Y nanocomposite: Prepare copper oxide/yttrium oxide nanocomposite using appropriate synthetic methods. Characterize the structural properties using XRD and elemental composition using EDX spectra to confirm successful synthesis [3].
    • Electrode preparation: Thoroughly mix 70% graphite powder, 20% CuO/Y nanocomposite, and 10% paraffin oil as binder in a mortar and pestle until a homogeneous paste is obtained [3].
    • Electrode packing: Pack the resulting paste firmly into a Teflon electrode sleeve (3 mm internal diameter) with an electrical contact. Smooth the electrode surface by polishing on a weighing paper to obtain a uniform surface [3].
    • Electrode conditioning: Condition the modified electrode in phosphate buffer (pH 7.0) for 30 minutes before initial use to stabilize the electrochemical response [3].
  • Electrochemical Measurements:

    • Employ a three-electrode system with the modified CPE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode [3].
    • Use differential pulse voltammetry (DPV) with the following parameters: scan rate 20-140 mV/s, pulse amplitude 50 mV, pulse width 50 ms [3].
    • Record voltammograms in phosphate buffer solutions across pH range 2-8 to determine optimal pH for AMP oxidation [3].
    • Plot calibration curve of peak current versus AMP concentration across the linear range (1.0×10⁻⁸ to 1.0×10⁻³ M) [3].
3.1.2 Carbon Nanotubes/Nickel Oxide Nanoparticles Paste Electrode
  • Materials: Multi-wall carbon nanotube powder (MWCNT, carbon >95%, O.D × L 6-9 nm × 5 µm), nickel oxide nanoparticles (NiO NPs, ~80 nm diameter), graphite powder, paraffin oil, sodium tetraphenylborate (Na-TPB), this compound standard, pharmaceutical preparations, chicken meat samples [4].

  • Equipment: Transmission electron microscope (TEM), scanning electron microscope (SEM), potentiometric setup, ion analyzer, magnetic stirrer [4].

  • Synthesis of NiO Nanoparticles:

    • Prepare nickel oxide nanoparticles using chemical precipitation or sol-gel methods.
    • Characterize the synthesized nanoparticles using TEM to confirm spherical morphology and uniform size distribution (approximately 80 nm diameter) [4].
  • Electrode Fabrication Procedure:

    • Preparation of unmodified carbon paste electrode: Mix 50% graphite powder and 50% paraffin oil as binder in a mortar and pestle until homogeneous [4].
    • Preparation of NiO NPs@MWCNT modified electrode: Mix 50% graphite powder, 10% MWCNT, 15% NiO NPs, and 25% paraffin oil thoroughly until a uniform paste is obtained [4].
    • Electrode packing: Pack the prepared pastes into separate Teflon electrode sleeves with electrical contacts. Polish the electrode surfaces on weighing paper to obtain smooth, uniform surfaces [4].
    • Electrode characterization: Examine the surface morphology and particle size distribution of both electrodes using SEM to confirm proper modification [4].
Fabrication of Potentiometric Ion-Selective Electrodes
  • Materials: 2-hydroxy propyl β-cyclodextrin (host molecule), p-tert-butylcalix[8]arene (ionophore), polyvinyl chloride (PVC) polymeric matrix, o-nitrophenyl octyl ether (o-NPOE) plasticizer, tetrahydrofuran (THF), this compound standard, pharmaceutical formulations with ethopabate, chicken liver samples [1].

  • Equipment: Potentiometric setup, Ag/AgCl double-junction reference electrode, digital ion analyzer, magnetic stirrer [1].

  • Membrane Preparation Procedure:

    • Composition optimization: Prepare multiple membrane compositions with varying ratios of ionophore, plasticizer, and PVC to determine optimal response characteristics [1].
    • Membrane fabrication: For each electrode, thoroughly mix 5-10 mg ionophore (either 2-hydroxy propyl β-cyclodextrin or p-tert-butylcalix[8]arene), 0.5 mL plasticizer (o-NPOE), and 0.19 g PVC in 5 mL tetrahydrofuran until complete dissolution [1].
    • Cast the membrane: Pour the resulting solution into a glass petri dish (3 cm diameter). Allow the tetrahydrofuran to evaporate slowly at room temperature for 24 hours to form a flexible, transparent membrane of approximately 0.1 mm thickness [1].
    • Electrode assembly: Cut the membrane into discs (10 mm diameter) and attach to the end of an electrode body. Fill the electrode body with internal filling solution (1.0×10⁻³ M AMP) [1].
  • Conditioning and Calibration:

    • Condition the prepared electrodes by soaking in 1.0×10⁻³ M AMP solution for 24 hours before use [1].
    • Calibrate the electrodes by measuring the potential response in standard AMP solutions across the concentration range 1.0×10⁻⁷ to 1.0×10⁻² M [1].
    • Construct calibration curves by plotting the measured potential (mV) versus the logarithm of AMP concentration [1].

Detection Workflow and Signaling Mechanisms

The electrochemical detection of this compound involves a coordinated sequence of steps from sample preparation through quantitative analysis. The following workflow diagram visualizes this process, highlighting the critical decision points and methodological pathways for different sample matrices:

SamplePrep Sample Preparation Pharmaceutical Pharmaceutical Formulations SamplePrep->Pharmaceutical MeatLiver Meat & Liver Samples SamplePrep->MeatLiver Extraction Extraction with Suitable Solvent Pharmaceutical->Extraction MeatLiver->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation SensorSelection Sensor Selection Centrifugation->SensorSelection Voltammetric Voltammetric Sensor (DPV) SensorSelection->Voltammetric Potentiometric Potentiometric Sensor (ISE) SensorSelection->Potentiometric Measurement Electrochemical Measurement Voltammetric->Measurement Potentiometric->Measurement Calibration Calibration with Standard Additions Measurement->Calibration Quantification Concentration Quantification Calibration->Quantification

Figure 1: Experimental Workflow for this compound Detection in Various Matrices

The electrochemical signaling mechanism for AMP detection depends on the specific sensor platform employed. For voltammetric sensors, the detection is based on the oxidation of the quaternary ammonium group in the AMP molecule at the electrode surface, which generates a measurable current proportional to the AMP concentration. The modification of electrodes with nanocomposite materials such as CuO/Y or NiO NPs/MWCNT enhances this electron transfer process through several mechanisms:

  • Increased surface area providing more active sites for AMP oxidation
  • Improved catalytic activity towards AMP oxidation
  • Enhanced adsorption capability allowing pre-concentration of AMP at the electrode surface
  • Promoted electron transfer kinetics reducing overpotential requirements [3] [4]

For potentiometric sensors, the detection mechanism relies on the selective recognition of AMP cations by specific ionophores such as 2-hydroxy propyl β-cyclodextrin or p-tert-butylcalix[8]arene. These host molecules form stable inclusion complexes with AMP through dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The formation of these host-guest complexes at the electrode-solution interface creates a membrane potential that varies with the logarithm of AMP concentration according to the Nernst equation, enabling quantitative detection [1].

Sample Analysis Procedures

Analysis of Pharmaceutical Formulations
  • Sample Preparation:

    • Accurately weigh an amount of the pharmaceutical preparation equivalent to 10 mg AMP.
    • Dissolve in 50 mL of phosphate buffer (pH 7.0) with sonication for 10 minutes.
    • Filter the solution through a 0.45 µm membrane filter to remove insoluble excipients.
    • Dilute appropriately with phosphate buffer to fit within the linear range of the sensor [1].
  • Analysis Procedure:

    • Transfer 10 mL of the prepared sample solution to the electrochemical cell.
    • For voltammetric sensors: Record the differential pulse voltammogram under optimized parameters.
    • For potentiometric sensors: Measure the equilibrium potential relative to the reference electrode.
    • Determine the AMP concentration using the standard addition method or from the calibration curve [1].
Analysis of Meat and Liver Samples
  • Sample Preparation:

    • Homogenize 5 g of representative meat or liver sample.
    • Add 20 mL of extraction solvent (acetonitrile:water, 80:20 v/v) and shake vigorously for 15 minutes.
    • Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.
    • Evaporate the supernatant to dryness under gentle nitrogen stream.
    • Reconstitute the residue in 10 mL of phosphate buffer (pH 7.0) and filter through 0.45 µm membrane [3] [1].
  • Analysis and Validation:

    • Transfer the prepared sample extract to the electrochemical cell for analysis.
    • Employ the standard addition method to compensate for matrix effects.
    • Spike control samples with known AMP concentrations for recovery studies.
    • Validate the method by comparing with established reference methods (e.g., LC-MS) where possible [3] [1].

Troubleshooting and Optimization Guidelines

  • Poor Sensitivity or High Detection Limits:

    • Verify the composition and homogeneity of the electrode modification.
    • Check the conditioning procedure and time for potentiometric sensors.
    • Optimize the scan rate and pulse parameters for voltammetric sensors.
    • Ensure proper pH of the supporting electrolyte [3] [4].
  • Slow Response Time or Drifting Signal:

    • Confirm proper membrane thickness for potentiometric sensors.
    • Check for air bubbles in the electrode assembly.
    • Verify the reference electrode stability and integrity.
    • Ensure adequate stirring during measurements [1].
  • Poor Selectivity or Interference Effects:

    • Optimize the ionophore type and concentration in the membrane.
    • Incorporate appropriate lipophilic additives to improve selectivity.
    • Use the standard addition method to compensate for matrix effects.
    • Implement a cleaning procedure between measurements [1].
  • Non-Reproducible Results:

    • Check the electrode surface for contamination and repolish if necessary.
    • Verify consistent electrode preparation procedures.
    • Ensure stable temperature during measurements.
    • Confirm fresh preparation of standard solutions [3] [4].

Conclusion

Electrochemical sensors provide robust analytical platforms for the determination of this compound in various matrices, offering significant advantages in terms of sensitivity, selectivity, cost-effectiveness, and operational simplicity. The fabrication protocols detailed in these application notes enable researchers to develop reliable sensors for quality control laboratories and regulatory monitoring purposes. The incorporation of nanocomposite materials and molecular recognition elements continues to advance the field of electrochemical sensing for veterinary drug residues, contributing to enhanced food safety and pharmaceutical quality assurance.

References

Comprehensive Application Notes and Protocols: Amprolium HCl Sample Preparation and Extraction from Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amprolium HCl and Analytical Challenges

Amprolium hydrochloride (AMP) is a thiamine antagonist widely used as an anticoccidial agent in poultry production, playing a critical role in controlling intestinal coccidiosis in chickens and other poultry species. Chemically, AMP is identified as 1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-picolinium chloride monohydrochloride with a molecular weight of 315.24 [1] [2]. As a quaternized derivative of pyrimidine, AMP exerts its coccidiostatic effect at lower doses and coccidiocidal activity at higher doses by inhibiting thiamine metabolism through obstruction of thiamine receptors, thereby hindering carbohydrate synthesis in target parasites [3] [4].

The analysis of AMP in biological matrices presents several methodological challenges that require specialized sample preparation techniques. Biological samples such as chicken tissues (muscle, liver), plasma, and environmental samples contain complex matrices that can interfere with analytical detection. These challenges include the need for efficient extraction methods to recover AMP from protein-binding sites, requirements for effective cleanup procedures to remove co-extracted compounds, and the necessity for sensitive detection techniques capable of quantifying trace residues in compliance with regulatory limits [2] [5]. Additionally, AMP's polar nature and ionic character further complicate its extraction and separation from biological matrices, necessitating optimized methodologies for accurate quantification.

Table 1: Key Chemical Properties of this compound

Property Specification
Chemical Name 1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-picolinium chloride monohydrochloride
Molecular Formula C₁₄H₁₉ClN₄·HCl
Molecular Weight 315.24 g/mol
Chemical Structure Contains pyrimidine and pyridinium rings
Solubility Soluble in water, methanol; slightly soluble in ethanol
pKa Basic amino groups (tertiary amino functionality)
Stability Stable under acidic conditions; degrades under alkaline conditions

Sample Preparation Techniques

Tissue Sample Preparation

The extraction of AMP from biological tissues requires careful optimization to ensure efficient recovery while minimizing matrix interference. For chicken muscle and liver tissues, the following protocol has been demonstrated effective:

  • Homogenization: Begin with 2.0 ± 0.1 g of accurately weighed tissue sample. Add 10 mL of extraction solvent (acetone or methanol:water mixture 70:30 v/v) and homogenize using a high-speed homogenizer for 2-3 minutes at 10,000 rpm. The homogenization process should be performed on ice to prevent analyte degradation [2] [5].

  • Extraction: Transfer the homogenate to a 50 mL centrifuge tube and vortex vigorously for 3 minutes. Sonicate the mixture for 15 minutes in a water bath sonicator maintained at 25°C, followed by centrifugation at 4,000 × g for 10 minutes at 4°C. Carefully collect the supernatant and repeat the extraction process with an additional 5 mL of fresh extraction solvent, combining the supernatants [2].

  • Cleanup: For tissue extracts with significant lipid content, particularly liver samples, additional cleanup may be necessary. Pass the combined supernatant through a solid-phase extraction (SPE) cartridge (C18 or mixed-mode cation exchange). Condition the cartridge with 5 mL methanol followed by 5 mL deionized water before sample loading. After loading, wash with 3 mL of 5% methanol in water, and elute AMP with 5 mL of methanol containing 2% formic acid [5].

Plasma and Liquid Sample Preparation

For blood plasma and other liquid biological samples, protein precipitation is a critical first step:

  • Protein Precipitation: To 1 mL of plasma sample, add 3 mL of acetonitrile or methanol as protein precipitation solvent. Vortex the mixture for 2 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C [3] [4].

  • Reconstitution: Reconstitute the dried residue in 1 mL of mobile phase compatible with your analytical method (typically methanol:water or acetonitrile:water mixtures with 0.1% formic acid). Filter through a 0.22 μm nylon membrane filter prior to analysis [2].

Alternative Extraction Approaches

Recent methodological advances have introduced alternative extraction techniques for AMP:

  • Acetone Extraction: Simple extraction with acetone has been successfully employed for AMP determination in chicken meat, followed by direct analysis of the organic layer [5].

  • Aqueous Acid Extraction: For samples with high carbohydrate content, acidified water (pH 3-4 with HCl) can effectively extract AMP while minimizing co-extraction of interfering compounds [3] [4].

Analytical Measurement Methods

Chromatographic Techniques

Liquid chromatography coupled with various detection systems represents the most widely applied approach for AMP quantification in complex matrices:

  • HPLC with Post-Column Derivatization: An established method utilizes reversed-phase chromatography with a C18 column (250 × 4.6 mm, 5 μm) and a mobile phase consisting of methanol:hexane sulphonic acid sodium salt (55:45 v/v, pH 3.4 ± 0.2, adjusted with orthophosphoric acid). The post-column reaction system employs alkaline potassium hexacyanoferrate(III) solution, followed by fluorimetric detection at excitation 400 nm and emission 465 nm, achieving a detection limit of 1 ng/g in chicken muscles [2] [5].

  • UHPLC Methods: Ultra-high performance liquid chromatography methods have been developed for simultaneous determination of AMP with other coccidiostats. A representative method uses a C18 column (100 × 2.1 mm, 1.7 μm) with gradient elution using 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min, coupled with mass spectrometric detection [6] [5].

Spectrophotometric and Spectrofluorimetric Methods

Recent advancements have introduced ion-pair complex-based methods that offer simplified alternative approaches:

  • Spectrophotometric Method (Method I): Based on the reaction of AMP with Eosin Y in acidic medium (acetate buffer pH 3.5) to form an orange-red ion-pair complex measured at 547 nm. The method demonstrates linearity over the concentration range of 100-5000 ng/mL with a lower detection limit of 45 ng/mL and quantitation limit of 136 ng/mL [3] [4].

  • Spectrofluorimetric Method (Method II): Similarly employs the reaction with Eosin Y in acetate buffer (pH 3.0), measuring the quenching of Eosin Y fluorescence at λem 552 nm after excitation at λex 470 nm. This method offers linearity from 500-2000 ng/mL with a detection limit of 142 ng/mL and quantitation limit of 429 ng/mL [3] [4].

Electrochemical Methods

Potentiometric detection using modified carbon paste electrodes represents a novel approach for AMP determination:

  • Electrode Preparation: Prepare carbon paste by thoroughly mixing 50% high purity graphite powder with 30% paraffin oil as binding liquid. For enhanced sensitivity, prepare nanocomposite carbon paste electrode (NiO NPs@MWCNT) by decorating with nickel oxide nanoparticles and multi-walled carbon nanotubes [2].

  • Measurement: The potentiometric determination is performed by immersing the prepared electrode in standard or sample solutions with a Ag/AgCl reference electrode. The electrode shows a Nernstian response in the concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁶ M with a detection limit of 5.0 × 10⁻⁷ M, achieving accurate quantification in pharmaceutical preparations and chicken meat [2].

Table 2: Comparison of Analytical Methods for Amprolium HCl Determination

Method Linear Range LOD LOQ Matrices Key Advantages
HPLC with post-column derivatization 0.01-5 μg/g 1 ng/g 3 ng/g Chicken muscle, liver High sensitivity, specificity
Spectrophotometric (Eosin Y) 100-5000 ng/mL 45 ng/mL 136 ng/mL Wastewater, simple extracts Simple instrumentation, cost-effective
Spectrofluorimetric (Eosin Y) 500-2000 ng/mL 142 ng/mL 429 ng/mL Wastewater, simple extracts Enhanced sensitivity for complex samples
Potentiometric (NiO NPs@MWCNT) 1.0×10⁻² to 1.0×10⁻⁶ M 5.0×10⁻⁷ M 1.7×10⁻⁶ M Chicken meat, pharmaceuticals Rapid analysis, minimal sample preparation

Applications and Case Studies

Residue Analysis in Chicken Tissues

The determination of AMP residues in edible tissues is crucial for ensuring food safety and regulatory compliance. A validated method for chicken meat involves acetone extraction followed by LC analysis with post-column derivatization and fluorimetric detection. This approach has demonstrated capability to detect AMP at concentrations as low as 0.01 ppm in chicken muscles, sufficient to monitor compliance with maximum residue limits (MRLs) established by regulatory agencies [2] [5]. The method shows mean recovery rates of 85-95% with relative standard deviations less than 10%, meeting accepted criteria for bioanalytical method validation.

For chicken liver analysis, which presents greater challenges due to higher lipid content and greater complexity, an optimized sample preparation incorporating additional cleanup steps through solid-phase extraction has been successfully implemented. The method utilizes a C18 SPE cartridge after protein precipitation with acetonitrile, effectively removing phospholipids and other interferents while maintaining AMP recovery rates above 80% [2].

Analysis in Pharmaceutical Formulations

AMP is commonly formulated in combination with other coccidiostats such as ethopabate and sulfaquinoxaline. For these combined dosage forms, a TLC-densitometric method has been developed using silica gel 60 F254 plates and a mobile phase consisting of chloroform:methanol:ammonia (8:2:0.2 v/v/v). The method successfully resolves AMP from other components with an Rf value of approximately 0.35, enabling quantification in the range of 20-200 ng/band without interference from formulation excipients or common degradation products [5].

G Amprolium HCl Analysis Workflow in Biological Matrices cluster_prep Sample Preparation cluster_analysis Analysis Methods cluster_app Applications SP1 Tissue Homogenization (2g sample + 10mL acetone) SP2 Extraction (Vortex 3min, sonicate 15min) SP1->SP2 SP3 Centrifugation (4000×g, 10min, 4°C) SP2->SP3 SP4 Cleanup (SPE) (C18 cartridge conditioning) SP3->SP4 SP5 Elution & Concentration (5mL methanol + 2% formic acid) SP4->SP5 M1 HPLC with Post-column Derivatization & FLD SP5->M1 Tissue Extracts M2 Spectrophotometric (Eosin Y, 547 nm) SP5->M2 Simple Matrices M3 Spectrofluorimetric (Eosin Y, λex/λem 470/552 nm) SP5->M3 Complex Matrices M4 Potentiometric (NiO NPs@MWCNT electrode) SP5->M4 Meat Samples A1 Chicken Tissue Residue Analysis M1->A1 A2 Pharmaceutical Formulation QC M1->A2 A4 Molluscicidal Activity Studies M1->A4 A3 Wastewater Monitoring M2->A3 M3->A3

Environmental and Wastewater Analysis

With growing concern about pharmaceutical residues in the environment, methods have been developed for detecting AMP in wastewater samples. Laboratory-prepared pharmaceutical wastewater can be simulated by spiking tap water with ascorbic acid (30 mg), citric acid (50 mg), saccharose (100 mg), disodium hydrogen phosphate (230 mg), and sodium chloride (1 g), followed by pH adjustment to 7.0 with 0.1 M HCl or NaOH [3] [4]. The direct analysis without extensive sample preparation using Eosin Y-based spectrophotometric or spectrofluorimetric methods has proven effective for monitoring AMP in such environmental samples, with the spectrofluorimetric method showing particular advantage through its lower detection limits and reduced matrix interference.

Troubleshooting and Best Practices

Common Issues and Solutions
  • Low Recovery Rates: If AMP recovery from tissue samples is consistently below 80%, consider modifying the extraction solvent composition. Increasing the water content in methanol:water mixtures (e.g., to 60:40 v/v) can improve extraction efficiency for this polar compound. Additionally, extending the sonication time to 20 minutes and repeating the extraction step twice may enhance recovery [2] [5].

  • Matrix Interference: For complex matrices like liver that cause chromatographic interference or ion suppression in mass spectrometry, implement additional cleanup steps. Solid-phase extraction using mixed-mode cation exchange cartridges specifically designed for basic compounds can effectively reduce matrix effects while maintaining high AMP recovery [5].

  • Sample Degradation: AMP can degrade under alkaline conditions, so maintain acidic pH (3-4) throughout sample preparation and storage. Process samples promptly after collection and store extracts at -20°C if analysis cannot be performed immediately [6] [7].

Quality Control Measures
  • Incorporate quality control samples at low, medium, and high concentrations (e.g., 50, 500, and 2000 ng/mL) in each analytical batch to monitor method performance.
  • Use matrix-matched calibration standards to compensate for matrix effects, particularly when analyzing tissue samples with complex compositions.
  • Include procedure blanks and spiked recovery samples with each batch to monitor potential contamination and assess method accuracy.
Regulatory Considerations

When developing AMP analysis methods for regulatory purposes, consider the following:

  • Method validation should follow ICH guidelines or equivalent regulatory standards, demonstrating linearity, accuracy, precision, specificity, and robustness [3] [6].
  • For food safety applications, methods should achieve detection limits sufficiently low to monitor compliance with established maximum residue limits (MRLs).
  • When applicable, include stability-indicating capabilities by demonstrating separation from major degradation products formed under stress conditions [6] [7].

Conclusion

The analysis of Amprolium HCl in biological matrices requires careful consideration of sample preparation strategies tailored to specific matrix types and analytical detection capabilities. While traditional chromatographic methods with specialized detection remain the gold standard for regulatory analysis, emerging techniques including spectrophotometric, spectrofluorimetric, and electrochemical approaches offer simplified alternatives for specific applications. The continuous development of sample preparation methodologies and analytical detection strategies will further enhance our capability to monitor AMP residues in various matrices, contributing to improved veterinary drug monitoring, food safety assurance, and environmental protection.

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Amprolium Hydrochloride under Alkaline Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Stability Significance

Forced degradation studies are an essential component of pharmaceutical development that provide critical information about the inherent stability of drug substances and help identify potential degradation products that may form under various environmental conditions. These studies are mandated by regulatory guidelines including ICH Q1A(R2) and ICH Q1B to establish the intrinsic stability characteristics of active pharmaceutical ingredients and validate stability-indicating analytical methods. Amprolium hydrochloride, a thiamine antagonist commonly used as a coccidiostat in veterinary medicine, demonstrates particular susceptibility to alkaline hydrolysis due to its chemical structure as a quaternary pyrimidine derivative. Understanding its degradation behavior under alkaline conditions is crucial for ensuring product quality, establishing appropriate storage conditions, and determining shelf life throughout the product lifecycle.

The molecular structure of this compound contains functional groups that are potentially susceptible to hydrolytic degradation, particularly in alkaline media. The presence of an amino group on the pyrimidine ring and the quaternary nitrogen in the molecular structure creates sites vulnerable to nucleophilic attack by hydroxide ions, potentially leading to the formation of degradation products that must be characterized and monitored. These forced degradation studies not only help in understanding the degradation pathways but also in developing and validating analytical methods that can successfully separate the parent drug from its degradation products, thereby demonstrating the method selectivity and stability-indicating properties required for regulatory submissions.

Alkaline Degradation Behavior of Amprolium HCl

Forced degradation studies under alkaline conditions have demonstrated that this compound undergoes significant degradation when exposed to basic environments. The degradation kinetics and extent are influenced by factors such as alkaline concentration, temperature, and duration of exposure. In controlled studies, amprolium HCl was subjected to alkaline hydrolysis using sodium hydroxide (NaOH) solutions of varying concentrations, resulting in the formation of specific degradation products that were successfully separated and identified using various analytical techniques.

The degradation mechanism under alkaline conditions is believed to involve hydrolytic cleavage at specific sites in the amprolium molecule. The chemical structure of amprolium HCl, characterized by a quaternary nitrogen and amino-substituted pyrimidine ring, makes it particularly susceptible to nucleophilic attack by hydroxide ions. This attack leads to the opening of the pyrimidine ring or cleavage of the molecule at vulnerable sites, resulting in degradation products that have been confirmed through analytical techniques including IR and Mass spectroscopy. The structural elucidation of these degradation products is essential for understanding the degradation pathways and developing appropriate analytical methods for their detection and quantification [1].

The alkaline degradation products of amprolium HCl exhibit significantly different UV-Vis spectral characteristics compared to the parent drug, with severe spectral overlap observed between amprolium, its alkaline degradation products, and ethopabate (a frequently co-formulated drug) and its degradation products. This substantial spectral overlap complicates the simultaneous analysis of these components using traditional spectrophotometric methods and necessitates the use of advanced chemometric techniques or chromatographic separation to resolve the mixture effectively [1] [2].

Table 1: Summary of Alkaline Degradation Conditions and Outcomes for Amprolium HCl

Alkaline Stress Condition Duration Temperature Extent of Degradation Major Observations
0.1-1.0 M NaOH 30 mins - 3 hours Room temperature to 80°C Varying degrees (5-30%) Concentration-dependent degradation; formation of specific degradation products
0.1 M NaOH 3 hours 80°C Significant degradation Well-resolved degradation peaks in HPLC chromatograms
Mild alkaline conditions Several hours Room temperature Progressive degradation Time-dependent degradation profile observed

HPLC Analysis Protocol for Alkaline Degradation Studies

Materials and Equipment
  • Analytical HPLC system with diode array detector (DAD) or UV-Vis detector
  • Chromatography column: C18 column (250 × 4.6 mm, 5 μm particle size) or CN column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase components: HPLC-grade methanol, hexane sulphonic acid sodium salt (ion-pair reagent), orthophosphoric acid for pH adjustment
  • Solvents and reagents: HPLC-grade water, sodium hydroxide (for alkaline degradation), phosphoric acid (for neutralization)
  • Standard and sample solutions: Amprolium HCl reference standard, pharmaceutical formulation or drug product sample
Chromatographic Conditions

The following optimized chromatographic conditions have been established for effective separation of amprolium HCl from its alkaline degradation products:

  • Mobile phase: Methanol:Hexane sulphonic acid sodium salt (55:45, v/v) with pH adjusted to 3.4 ± 0.2 using orthophosphoric acid
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 270 nm
  • Column temperature: 24°C
  • Injection volume: 20 μL
  • Run time: 20-30 minutes (depending on the retention time of degradation products)

These conditions have been demonstrated to effectively separate amprolium HCl (retention time approximately 10.42 min) from its alkaline degradation products and from ethopabate (retention time approximately 18.53 min) when present in formulation mixtures [1] [3] [2].

Sample Preparation for Forced Degradation
  • Stock solution preparation: Prepare a stock solution of amprolium HCl at approximately 1 mg/mL in appropriate solvent (water or mobile phase)

  • Alkaline stress procedure:

    • Transfer 10 mL of stock solution to a clean, dry conical flask
    • Add 1 mL of 0.1 M NaOH solution
    • Heat at 80°C for 3 hours in a temperature-controlled water bath
    • Neutralize with 1 mL of 0.1 M HCl after the stress period
    • Dilute appropriately with mobile phase to achieve final concentration within the linear range of the method
  • Control solution: Prepare a control sample following the same procedure but without alkaline stress to account for any potential degradation due to heat or other factors

System Suitability and Method Validation

Before analysis, ensure the HPLC system meets the following system suitability criteria:

  • Theoretical plates: Not less than 2000 for amprolium peak
  • Tailing factor: Not more than 2.0 for amprolium peak
  • Relative standard deviation (RSD): Not more than 2.0% for peak areas from six replicate injections

The method should be properly validated for specificity, linearity, accuracy, precision, robustness, and sensitivity in accordance with ICH guidelines. Specificity should be demonstrated by showing resolution between amprolium and its degradation products, and through peak purity tests using diode array detection [3] [4].

Table 2: HPLC Method Validation Parameters for Amprolium HCl Analysis

Validation Parameter Requirements Typical Results for Amprolium HCl
Linearity range Correlation coefficient >0.999 10.0-70.0 μg/mL
Precision (RSD) ≤2.0% Typically 0.5-1.5%
Accuracy (% recovery) 98-102% 99.5-101.5%
LOD Based on signal-to-noise ~3:1 ~0.5 μg/mL
LOQ Based on signal-to-noise ~10:1 ~1.5 μg/mL
Specificity Resolution >2.0 between peaks Resolution >2.0 achieved between amprolium and degradation products

TLC Analysis Protocol for Alkaline Degradation Monitoring

Materials and Equipment
  • TLC/HPTLC plates: Pre-coated silica gel 60 F254 plates (20 × 20 cm)
  • TLC chamber: Standard glass chamber for ascending development
  • Sample applicator: Semi-automatic or manual applicator with microsyringe
  • Detection device: TLC scanner 3 with WINCATS computer software
  • UV lamp: Short wavelength (254 nm) and long wavelength (366 nm)
Chromatographic Conditions
  • Mobile phase: Methanol:chloroform:ammonia (8.5:1.5:0.5, v/v/v)
  • Application volume: 10 μL of sample solution as bands
  • Development distance: 8 cm in saturated chamber
  • Detection: UV detection at 267 nm
  • Migration time: Approximately 30 minutes
Sample Preparation and Application
  • Prepare standard and sample solutions at concentration of 1 mg/mL in methanol
  • Subject portion of sample solution to alkaline degradation as described in Section 3.3
  • Apply samples and standards as bands on TLC plate (band length: 6 mm; distance from bottom: 1.5 cm; distance between bands: 1 cm)
  • Develop the plate in pre-saturated chamber with mobile phase
  • Dry the plate at room temperature and scan at 267 nm
Data Analysis and Interpretation

The TLC densitometric method allows for the simultaneous determination of amprolium HCl in the presence of its alkaline degradation products without interference. The Rf value for amprolium is approximately 0.25, while its degradation products show different Rf values, enabling their clear separation and identification. The method demonstrates adequate precision and accuracy for quantitative analysis, with linearity in the range of 0.1-3.0 μg/band for amprolium HCl [5].

Chemometric Analysis Protocol for Spectral Data

Materials and Equipment
  • UV-Vis spectrophotometer: Dual-beam instrument with matched 1-cm quartz cells
  • Software: MATLAB with PLS Toolbox or similar multivariate analysis software
  • Data acquisition system: Bundled spectroscopy software for spectral collection
Experimental Design and Calibration
  • Prepare a calibration set of 25 mixtures containing different ratios of amprolium HCl and its alkaline degradation products using a 4-factor 5-level experimental design

  • For each mixture, record UV spectra in the range of 200-400 nm with 0.1 nm interval

  • Use a separate validation set of 5 mixtures to assess the prediction ability of the models

  • Apply the following chemometric techniques to the spectral data:

    • Partial Least Squares (PLS-1)
    • Genetic Algorithm-PLS (GA-PLS)
    • Genetic Algorithm-Artificial Neural Network (GA-ANN)
Method Optimization and Validation

The GA-ANN model has demonstrated superior prediction power for resolving the highly overlapped spectra of amprolium HCl and its alkaline degradation products compared to PLS-based methods. This approach combines the advantage of variable selection through genetic algorithms with the nonlinear modeling capability of artificial neural networks. The method should be validated by assessing root mean square error of prediction (RMSEP) and relative standard error of prediction (RSEP) for the validation set, with GA-ANN typically showing lower error values compared to other models [1] [2].

Data Interpretation and Reporting

Analysis of Degradation Products

Upon successful separation of amprolium HCl from its alkaline degradation products using any of the described methods, the degradation pathway should be postulated based on the chemical structure of the drug and the characteristics of the degradation products. The use of mass spectrometry coupled with HPLC can provide structural information about the degradation products, facilitating the elucidation of degradation mechanisms. The peak purity of amprolium in stressed samples should be assessed using diode array detection to confirm complete separation from degradation products.

Method Comparison and Selection

Each analytical technique offers distinct advantages for forced degradation studies:

  • HPLC methods provide excellent separation efficiency and sensitivity, making them suitable for quantitative analysis and regulatory submissions
  • TLC methods offer cost-effectiveness and simplicity, allowing simultaneous analysis of multiple samples
  • Chemometric methods provide rapid analysis without requiring extensive separation, but require sophisticated data processing tools

The selection criteria should consider the available instrumentation, required sensitivity, sample throughput, and regulatory requirements. For comprehensive stability studies, a combination of techniques is often employed to provide orthogonal confirmation of results.

Regulatory Considerations

Forced degradation studies should be conducted in compliance with ICH guidelines Q1A(R2) (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing). The developed stability-indicating method should demonstrate specificity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Comprehensive documentation including chromatograms, spectra, validation parameters, and experimental conditions should be maintained for regulatory submissions.

G Start Start Forced Degradation Study Prep Sample Preparation (1 mg/mL amprolium HCl solution) Start->Prep Alkaline Alkaline Stress Condition 0.1 M NaOH, 80°C, 3 hours Prep->Alkaline Neutralize Neutralization with 0.1 M HCl Alkaline->Neutralize Analysis Analytical Technique Selection Neutralize->Analysis HPLC HPLC Analysis Analysis->HPLC HPLC method TLC TLC Analysis Analysis->TLC TLC method Chemometric Chemometric Analysis Analysis->Chemometric Chemometric method Separation Separation and Detection HPLC->Separation TLC->Separation Chemometric->Separation Interpretation Data Interpretation and Degradation Pathway Elucidation Separation->Interpretation Report Study Report and Method Validation Interpretation->Report

Diagram 1: Experimental workflow for forced degradation studies of amprolium HCl under alkaline conditions, showing the key steps from sample preparation through analysis and reporting.

Conclusion

The forced degradation studies of this compound under alkaline conditions provide critical insights into the stability profile of this veterinary drug and facilitate the development of stability-indicating analytical methods. The protocols described in this document provide comprehensive guidelines for conducting these studies using HPLC, TLC, or chemometric approaches, each offering unique advantages for specific applications. The method selectivity demonstrated through the successful separation of amprolium from its alkaline degradation products confirms that these approaches are fit-for-purpose for stability studies and quality control in pharmaceutical development and manufacturing. Proper implementation of these protocols will ensure regulatory compliance and support the establishment of appropriate storage conditions and shelf life for this compound-containing products.

References

Amprolium hydrochloride alkaline degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Degradation Product Identification

The table below summarizes two stability-indicating analytical methods suitable for identifying and quantifying amprolium hydrochloride (AMP) and its alkaline degradation products.

Method Attribute HPLC-UV Method [1] Chemometric UV Spectrophotometry [1]
Core Principle Physical separation of components followed by quantification. Mathematical resolution of overlapping spectral data.
Stationary Phase C18 column (250 × 4.6 mm, 5µm) Not applicable (uses UV-Vis spectrophotometer).
Mobile Phase Methanol: Hexane sulphonic acid sodium salt (pH 3.4±0.2) (55:45, v/v) Not applicable.
Detection UV at 270 nm Full UV spectrum analysis.
Linearity Range AMP: 10.0-70.0 µg/mL Handled via calibration set of 25 mixtures.
Key Advantage Directly resolves AMP from its degradation products. Lower cost; uses simpler instrumentation.
Reported Efficacy Successfully applied for routine analysis. Artificial Neural Network (ANN) model superior for resolving highly overlapped spectra.

Experimental Protocol: HPLC-UV Stability-Indicating Method

For the most reliable and direct separation of amprolium from its alkaline degradation products, the HPLC-UV method is recommended. Here is a detailed protocol based on the cited literature [1]:

  • Instrument Setup:

    • Column: Use a C18 column, specifically a (250 mm × 4.6 mm, 5µm) PRONTOSIL column.
    • Mobile Phase: Prepare a mixture of Methanol and Hexane sulphonic acid sodium salt solution in a 55:45 (v/v) ratio. Adjust the pH of the aqueous component to 3.4 ± 0.2 using orthophosphoric acid.
    • Flow Rate: 1.0 mL/min (typical for HPLC, implied by context).
    • Detection: Set the UV detector to 270 nm.
    • Temperature: Maintain the column temperature at 24°C.
  • Sample Preparation for Stress Testing:

    • Subject a standard solution of this compound to alkaline stress conditions. This typically involves heating the drug in a solution of sodium hydroxide (e.g., 0.1M or 1M NaOH) at an elevated temperature (e.g., 70-80°C) for a specified period to force degradation.
    • Neutralize the solution after the stress period before analysis.
  • Analysis:

    • Inject the stressed sample into the HPLC system.
    • The method should successfully resolve the intact amprolium peak from the peaks of its alkaline degradation products, allowing for individual quantification.

This method has been validated for linearity, accuracy, and precision, confirming its suitability for this purpose [1].

Troubleshooting FAQs for Alkaline Degradation Studies

Here are solutions to common issues you might encounter during your experiments.

Q1: My HPLC method fails to separate amprolium from its degradation products. What can I do? A: Incomplete separation often indicates that the chromatographic conditions need optimization.

  • Adjust the Mobile Phase: Try fine-tuning the pH or the organic-to-aqueous ratio of your mobile phase. Even a small change of 0.1-0.2 pH units or a 2-5% change in organic solvent can significantly alter retention times and resolution [1].
  • Consider a Different Column: If available, test another C18 column from a different manufacturer, as slight variations in silica chemistry can affect separation.
  • Verify Sample Preparation: Ensure the degradation reaction has been stopped and the sample is compatible with the mobile phase (e.g., pH mismatch can cause peak splitting).

Q2: Are there alternative techniques if I don't have access to HPLC? A: Yes, advanced chemometric techniques applied to UV spectrophotometry can be a powerful alternative.

  • Apply Chemometric Models: You can use techniques like Partial Least Squares (PLS-1) or Genetic Algorithm-Artificial Neural Network (GA-ANN). These methods are designed to handle heavily overlapping UV spectra from mixtures without physical separation.
  • Calibration is Key: These models require a carefully designed calibration set. You must prepare and measure the UV spectra of multiple mixtures containing known concentrations of pure amprolium and its generated degradation products to "train" the model [1]. The study found the GA-ANN model to be particularly effective for this complex task.

Q3: How can I ensure my analytical method is truly "stability-indicating"? A: A stability-indicating method must demonstrate specificity, meaning it can accurately quantify the drug of interest in the presence of potential interferants like degradation products and impurities.

  • Forced Degradation Studies: You must actively stress the drug sample under alkaline conditions (as well as other conditions like acid, oxidation, heat, and light) and then analyze it.
  • Demonstrate Resolution and Peak Purity: The method is considered stability-indicating only if it shows a clear, baseline separation between the main drug peak and all degradation peaks. This proves that the assay is selective for amprolium and not influenced by its breakdown products [2] [1].

Experimental Workflow for Method Establishment

The following diagram outlines the key steps in developing and validating a method for analyzing amprolium and its alkaline degradation products.

Start Start Method Development Stress Perform Alkaline Stress on Amprolium Sample Start->Stress Analyze Analyze Stressed Sample with Preliminary Method Stress->Analyze CheckSeparation Are Amprolium and Degradation Products Well Separated? Analyze->CheckSeparation Optimize Optimize Method Parameters (e.g., Mobile Phase pH, Ratio) CheckSeparation->Optimize No Validate Validate Final Method (Linearity, Accuracy, Precision) CheckSeparation->Validate Yes Optimize->Analyze Re-analyze Application Apply Method to Real Samples Validate->Application

References

removing 2-picoline impurity from Amprolium hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Impurity: 2-Picoline

Before starting the purification, it is important to know your impurity.

  • IUPAC Name: 2-Methylpyridine [1]
  • Role: 2-Picoline is a known precursor and a specified impurity (referred to as Amprolium Hydrochloride Impurity A in the EP/BP) in the synthesis of this compound [2] [1].
  • Chemical Properties: It is a colorless to light beige liquid with a molecular weight of 93.13 g/mol [2]. Its liquid state and differing polarity from the solid this compound are key to its separation.

Primary Method: Crystallization with Isopropanol-Water System

The most effective method for removing 2-picoline and obtaining high-purity, granular this compound involves a refined crystallization process. The table below summarizes the key parameters for this method, derived from a patented preparation process [3] [4].

Parameter Specification Purpose / Note
Solvent System Isopropanol (IPA) - Water Optimal for granular crystal formation and impurity removal [3] [4].
Typical IPA:Water Ratio Ranges from 10:1 to 1:1 Adjust to control crystal size and yield [4].
Process Temperature ≤ 50°C Maintained during dissolution and crystallization to prevent decomposition [3] [4].
Stirring 30-60 minutes Ensures complete mixing and initiation of crystallization [3] [4].
Standing Time 4-8 hours Allows for complete crystal precipitation and growth [3] [4].
Drying Vacuum drying at 60-80°C Removes residual solvent to achieve final product specifications [3] [4].

The workflow of this crystallization and analysis process is outlined in the following diagram:

G cluster_1 Crystallization & Purification cluster_2 Drying & Recovery cluster_3 Quality Control Verification Start Start: Crude Amprolium HCl (contains 2-Picoline) A Dissolve in warm IPA-Water mixture (≤50°C) Start->A B Stir for 30-60 minutes A->B C Let stand for 4-8 hours for crystallization B->C D Vacuum filtration (Separate crystals) C->D E Wash crystals with cold IPA D->E F Vacuum dry at 60-80°C E->F G Recover Mother Liquor (Solvent & Impurities) F->G H Final Product: High-Purity Granular Amprolium HCl F->H I HPLC Analysis Verify absence of 2-Picoline peak H->I  Confirms Success

Analytical Verification: Confirming the Removal of 2-Picoline

After purification, you must confirm the success of the impurity removal. High-Performance Liquid Chromatography (HPLC) is the standard technique for this task.

  • HPLC Method: A stability-indicating HPLC method with diode array detection is recommended. This method should be able to resolve this compound from its forced-degradation products and, crucially, from 2-picoline [5].
  • Specificity: The method's specificity must be verified by ensuring that the peak for 2-picoline is fully separated (baseline resolved) from the main Amprolium peak and any other potential impurities [5].
  • System Suitability: Always run system suitability tests before analyzing your purified samples to ensure the HPLC system is performing correctly.

Frequently Asked Questions (FAQs)

Q1: My final product has a low yield after this crystallization. What could be the cause?

  • A: Low yield can be due to an overly high ratio of Isopropanol in the solvent system, which increases solubility and reduces crystallization. Try adjusting the IPA:Water ratio towards 1:1. Also, ensure the standing time is sufficient (at least 4 hours) for complete crystal precipitation [4].

Q2: The crystals are powdery instead of granular. How can I improve the particle size?

  • A: Granular crystal formation is promoted by controlled conditions. Ensure you are not exceeding a temperature of 50°C during dissolution. Implement a slow cooling and standing period without agitation, as vigorous stirring during crystal growth can lead to smaller, powdery particles [3].

Q3: The HPLC still shows a small peak for 2-picoline. What should I do?

  • A: A small peak indicates that a single crystallization was not sufficient to reduce the impurity to the desired level. The most straightforward solution is to perform a second recrystallization on the purified solid using the same IPA-Water system. This will further deplete the residual 2-picoline.

References

Amprolium HCl method optimization resolution from degradation products

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Separation and Resolution

This stability-indicating HPLC method is specifically designed to separate Amprolium HCl from its alkaline degradation products and a known related substance (2-picoline). The method was comprehensively validated as per ICH guidelines [1].

  • Chromatographic Conditions [1] [2]

    • Column: Kromasil CN (cyano) column, 250 mm x 4.6 mm, 5 µm. Alternatively, a C18 column (e.g., PRONTOSIL, 250 mm x 4.6 mm, 5 µm) with an ion-pair reagent can be used, though this may result in longer run times [2].
    • Mobile Phase: Gradient elution with A: Sodium hexane sulfonate solution (ion-pair reagent) and B: Methanol.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 266 nm.
    • Temperature: Ambient (~24 °C).
    • Injection Volume: 10 µL.
    • Runtime: Approximately 20 minutes.
  • Preparation of Solutions

    • Standard Solution: Dissolve appropriate amounts of pure Amprolium HCl and Ethopabate in the mobile phase or a suitable solvent to achieve the desired concentration range (e.g., 1.5-240 µg/mL for AMP) [1].
    • Stressed Sample Solution: Subject the drug substance to alkaline hydrolysis (e.g., using 1M NaOH at 80°C for 2 hours). Neutralize the solution and dilute with the mobile phase before injection [3] [2].
  • System Suitability Criteria Ensure the method is performing adequately before sample analysis. Typical criteria include [1]:

    • Resolution: Baseline resolution (R > 1.5) between Amprolium, its degradation products, and 2-picoline.
    • Tailing Factor: ≤ 2.0 for the Amprolium peak.
    • Theoretical Plates: > 2000 for the Amprolium peak.

Spectrophotometric-Chemometric Method as an Alternative

For laboratories without access to HPLC, a combination of UV-spectrophotometry and chemometric modeling can be a powerful alternative to resolve severely overlapping spectra of Amprolium, Ethopabate, and their degradation products [3] [2].

  • Instrument and Software

    • Instrument: A dual-beam UV-Vis spectrophotometer with 1 cm quartz cells.
    • Software: MATLAB or similar software capable of running chemometric algorithms like Genetic Algorithm (GA) and Artificial Neural Networks (ANN) [3].
  • Experimental Procedure

    • Spectra Acquisition: Record the UV absorption spectra of individual standard solutions of pure Amprolium HCl, Ethopabate, and their alkaline degradation products over a suitable range (e.g., 200-350 nm) [3].
    • Calibration Set: Prepare a calibration set of 25-30 mixtures containing different ratios of the drugs and their degradation products using an appropriate experimental design (e.g., a 4-factor, 5-level design) [3] [2].
    • Model Development: Use the calibration set to build and train chemometric models. Research indicates that Genetic Algorithm-Artificial Neural Network (GA-ANN) models show superior prediction power and are better at solving the highly overlapped spectra of this quaternary mixture compared to other models like PLS-1 [3].
    • Model Validation: Use an independent validation set of 5 mixtures to assess the prediction ability of the developed model [3].

HPLC vs. Chemometrics: A Technical Comparison

The table below summarizes the key differences between the two approaches to help you select the most suitable one.

Feature HPLC with UV Detection [1] [2] Chemometric Methods (GA-ANN) [3] [2]
Principle Physical separation of components on a column Mathematical resolution of spectral data
Instrument Cost High Relatively low
Technical Skill Requires skilled analysts Requires expertise in chemometrics
Analysis Time Longer (~20 min/sample) Faster once model is calibrated
Key Advantage Direct visualization of separation; high specificity No need for physical separation; uses simple UV instrument
Reported Performance Excellent resolution from degradants & related substances High predictive accuracy for complex mixtures
Greenness Assessment Lower (uses organic solvents) Higher (reduces solvent consumption)

Troubleshooting Common HPLC Issues

Here are answers to frequently asked questions regarding method optimization.

FAQ 1: How can I improve the resolution between Amprolium and its degradation products?

  • Check Mobile Phase pH and Composition: The interaction with the cyano column or the ion-pair reagent is highly dependent on pH. Ensure the pH of the aqueous component is accurately prepared. Fine-tuning the methanol-to-buffer ratio in the gradient can significantly impact resolution [1] [2].
  • Verify Column Temperature: Although the method is run at ambient temperature, fluctuations can affect retention times and resolution. Using a column oven set to a constant temperature (e.g., 25°C) can improve reproducibility.
  • Confirm Column Integrity: A degraded column will lose its resolving power. If resolution fails, test the method with a new column of the same type.

FAQ 2: What if I observe peak tailing or broadening for the Amprolium peak?

  • Condition the Column: Ensure the column is properly conditioned with the mobile phase, especially since it contains an ion-pair reagent.
  • Adjust Buffer Concentration: The concentration of the ion-pair reagent (sodium hexane sulfonate) can influence peak shape. If tailing occurs, check that the buffer was prepared correctly.
  • Consider Sample Solvent: The sample should be dissolved in a solvent that is weaker than the mobile phase. If the solvent is too strong, it can cause peak distortion.

To visualize the decision-making process for these methods, the following workflow can serve as a guide:

Start Start: Need to resolve Amprolium from degradants Q1 Is HPLC equipment available and are organic solvents acceptable? Start->Q1 Q2 Is direct, physical separation and visualization a priority? Q1->Q2 Yes PathChemo Chemometric Method Q1->PathChemo No PathHPLC HPLC Method Q2->PathHPLC Yes Q2->PathChemo No, prefer mathematical resolution

References

Foundation: An HPLC Method for Analysis and Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

A stability-indicating HPLC method has been developed and validated for the simultaneous determination of Amprolium HCl and other drugs in formulations. This method is crucial for analyzing the drug during solubility experiments to ensure it remains intact [1].

The table below summarizes the core chromatographic parameters:

Parameter Specification
Stationary Phase Supelcosil C18 column (4.6-mm × 25-cm, 5 µm) [1]
Mobile Phase 0.05 M KH2PO4 : Acetonitrile (80:20, v/v) [1]
Flow Rate 2.0 mL/min [1]
Detection Wavelength 260 nm [1]
Injection Volume 10 µL [1]
Diluent 90% acetonitrile in water [1]

Linear Range: The method is linear for Amprolium HCl in the range of 20.0–60.0 µg mL⁻¹ [1].

Investigated Pathways for Solubility Enhancement

The search results indicate two primary avenues for improving Amprolium HCl's properties, though detailed experimental protocols were not available.

  • Advanced Processing Techniques: A patent describes a preparation method for high-purity, granular Amprolium Hydrochloride. The process involves using specific organic solvents like isopropanol for crystallization and dehydration, which can influence the final crystal form, particle size, and potentially the solubility and dissolution rate of the drug [2].
  • Polymer-Drug Conjugation: A recent 2025 review highlights Polymeric Drug Conjugation (PDC) as a promising strategy to overcome poor water solubility. This involves chemically linking a hydrophobic drug to a hydrophilic polymer (e.g., PEG, PLGA, chitosan) to enhance its aqueous solubility, stability, and bioavailability. This represents a modern and innovative approach worth investigating for Amprolium HCl [3].

Troubleshooting FAQ for the HPLC Method

Question Answer
How can I improve peak shape for Amprolium? Ensure your sample is dissolved in a diluent that matches the mobile phase's elution strength. The recommended diluent is 90% acetonitrile in water. A mismatch can cause peak splitting or broadening [1].
The method isn't separating Amprolium from degradation products. What can I do? This is a stability-indicating method, meaning it should resolve the drug from its forced degradation products. If separation is poor, check the column performance and mobile phase pH. Method validation confirmed specificity under stress conditions (hydrolysis, oxidation) [1] [4].
My baseline is noisy. How can I fix it? Use high-grade HPLC solvents and reagents. Ensure the mobile phase is properly degassed. A noisy baseline can also be caused by a contaminated column or a leaking seal in the pump [1].

A Workflow for Solubility Enhancement Experiments

The following diagram outlines a systematic approach you can take to develop and test solubility enhancement techniques for Amprolium HCl, based on the information gathered.

Start Start: Amprolium HCl Solubility Challenge Analysis Analyze pure drug using validated HPLC method Start->Analysis Strategy Select Enhancement Strategy Analysis->Strategy S1 Physical Processing (e.g., Granulation with solvents) Strategy->S1 Explore S2 Polymer-Drug Conjugation (e.g., with PEG, Chitosan) Strategy->S2 Innovate Test Test Enhanced Formulation S1->Test S2->Test Eval Evaluate: Solubility, Dissolution, Stability Test->Eval Eval->Strategy Needs Improvement Success Success: Improved Bioavailability Eval->Success Meets Goal

References

Amprolium hydrochloride crystallization process improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Crystallization Challenges

The table below summarizes specific issues you might encounter, their potential causes, and solutions based on the research.

Observed Problem Potential Cause Proposed Solution / Investigation

| Low melting points and difficult crystallization [1] | • Conformational disorder in the pyrimidine ring and propyl moiety. • Multiple cation conformations affecting aromatic components. • High-energy anion conformations. [1] | • Use single-crystal X-ray diffraction (SCXRD) to identify specific disordered sites. • Employ computational analysis (e.g., Hirshfeld surfaces) to understand interaction energies and packing inefficiencies. [1] | | Polymorph formation or unstable crystals | • Inadequate control over supersaturation and crystallization kinetics. [2] | • Implement Process Analytical Technology (PAT) for real-time monitoring. • Use feedback control strategies based on in-process data to precisely control the crystallization pathway. [2] | | Low product purity | • Inefficient separation of impurities during the process. [3] | • Employ a recrystallization procedure using a solvent system like isopropanol and water. • Use the mother liquor from a previous batch as part of the solvent to improve crystal yield and purity. [3] | | Poor crystal habit or small crystal size | • Uncontrolled nucleation and growth. [2] | • Utilize a seed crystal method to control the nucleation site. • Carefully optimize parameters like seeding temperature, stirring rate, and cooling profile. [2] [3] |

Detailed Experimental Protocol for Recrystallization

The following is a refined method based on a patent for preparing high-purity, granular amprolium hydrochloride [3]. This protocol is directly applicable to process improvement.

  • 1. Dissolution: Dissolve the this compound crude product in a mixture of isopropanol and water (e.g., in a 5:1 ratio). Heat the mixture to 50-60°C and stir until a clear solution is obtained [3].
  • 2. Decolorization: Add a small amount of activated carbon (e.g., 1-3% by weight of the crude product) to the hot solution. Stir for 20-30 minutes to adsorb colored impurities, then perform hot vacuum filtration to remove the carbon [3].
  • 3. Crystallization:
    • Allow the filtrate to cool gradually to room temperature.
    • Further cool it in an ice-water bath to 0-5°C and maintain it under static conditions (without stirring) for several hours to complete crystallization [3].
  • 4. Isolation and Washing: Separate the crystals using vacuum filtration. Wash the filter cake with a small volume of chilled, pure isopropanol to remove residual mother liquor and enhance product purity [3].
  • 5. Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 55°C) until a constant weight is achieved [3].

Workflow for Systematic Process Improvement

For a more fundamental understanding and systematic improvement, consider integrating analytical and computational techniques as shown in the workflow below.

Start Crystallization Challenge Analysis Structural Analysis (SCXRD) Start->Analysis CompModel Computational Modeling (e.g., Hirshfeld Surfaces) Analysis->CompModel Data for Identify Identify Key Issues: - Conformational Disorder - H-bonding Patterns - Packing Efficiency Analysis->Identify CompModel->Identify Design Design Intervention: - Solvent System - Additives - Cooling Profile Identify->Design Test Test & Optimize (with PAT monitoring) Design->Test Test->Identify Iterate Result Improved Process Test->Result

This approach is powerful because SCXRD provides atomic-level insight into the solid-state structure, revealing issues like conformational disorder that lead to poor crystal formation [1]. Computational modeling helps rationalize these findings and predict the effects of process changes.

Key Insights for Your Research

To summarize the core findings:

  • Structural Insights are Crucial: The crystallographic landscape of amprolium-based salts is complex. Success in crystallization depends on managing conformational disorder and understanding hydrogen-bonding interactions, which dominate the solid-state structure [1].
  • Leverage Hybrid Techniques: Combine practical industrial methods (like solvent-mediated recrystallization) [3] with advanced analytical and computational tools [1] for a more robust and optimized process.
  • Control is Key: Modern crystallization emphasizes precise control over the process using PAT and feedback mechanisms to consistently achieve desired crystal properties [2].

References

Amprolium HCl analytical interference elimination strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the biggest source of interference in LC-MS/MS analysis of amprolium? The most significant challenge is the use of ion-pair reagents (e.g., heptafluorobutyric acid) in reversed-phase chromatography. While they improve retention, these reagents cause severe ion suppression and contamination of the mass spectrometer, drastically reducing sensitivity and reliability [1].

  • Q2: What is the recommended chromatographic strategy to overcome this? Hydrophilic Interaction Liquid Chromatography (HILIC) is the established alternative. Amprolium, being a quaternary ammonium salt, is highly polar and is efficiently retained on HILIC columns without needing ion-pair reagents. This eliminates the source of interference, leading to cleaner analysis and better MS performance [1] [2].

  • Q3: My analysis shows interference from degradation products or formulation excipients. What should I do? You need a stability-indicating method. Such a method is validated to separate the main drug from its degradation products (formed under stress conditions like acid, base, or oxidation) and other formulation components. Both HILIC and modified reversed-phase HPLC methods have been successfully developed for this purpose [3] [4] [5].

Troubleshooting Guide: Strategies & Protocols

Here are the main experimental strategies for eliminating interferences, with key details summarized for comparison.

Strategy Core Principle Key Experimental Parameters Best for Eliminating Interference From

| 1. HILIC-MS/MS [1] | Uses a polar stationary phase and an organic-rich mobile phase to retain polar amprolium. | Column: HILIC Fused-Core (e.g., Ascentis Express HILIC). Mobile Phase: High-content acetonitrile with ammonium formate buffer. Detection: ESI-MS/MS. | Ion-pair reagents, matrix effects in food/feed samples. | | 2. Stability-Indicating RP-HPLC [3] | Uses a traditional C18 column with an optimized aqueous-organic mobile phase to resolve amprolium from degradants. | Column: C18 (e.g., Supelcosil). Mobile Phase: Phosphate buffer (e.g., 0.05 M KH₂PO₄) : Acetonitrile (80:20, v/v). Detection: UV at 260 nm. | Degradation products, co-formulated drugs (e.g., sulfaquinoxaline, diaveridine). | | 3. Ion-Pair Reagent-Free HPLC [4] | Modifies the mobile phase pH and uses ion-interaction agents like hexane sulphonate instead of persistent ion-pair reagents. | Column: C18 (e.g., PRONTOSIL). Mobile Phase: Methanol : Hexane sulphonic acid sodium salt (pH 3.4). Detection: UV at 270 nm. | Alkaline degradation products; a compromise when HILIC is unavailable. |

Detailed Experimental Protocols

Protocol 1: HILIC-MS/MS Method for Complex Matrices [1] This method is ideal for achieving high sensitivity and avoiding matrix effects in food safety testing.

  • Sample Preparation: Extract amprolium from the sample (e.g., tissue, feed) with a suitable solvent. A simple dilution or protein precipitation may suffice for simpler matrices.
  • Chromatography:
    • Column: Ascentis Express HILIC (Fused-Core technology, 2.7 µm).
    • Mobile Phase: Isocratic elution with Acetonitrile / 50 mM Ammonium formate (pH 3.0) in a 90:10 (v/v) ratio.
    • Flow Rate: 0.4 mL/min.
    • Analysis Time: < 3 minutes.
  • Detection: Electrospray Ionization (ESI+) in tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for confirmation and quantification.

Protocol 2: Stability-Indicating RP-HPLC for Formulations [3] This method is suitable for quality control and analyzing amprolium in combination with other drugs.

  • Sample Preparation: Accurately weigh and dissolve the powdered formulation in a diluent of water and acetonitrile.
  • Chromatography:
    • Column: Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with 0.05 M Potassium dihydrogen phosphate : Acetonitrile (80:20, v/v).
    • Flow Rate: 2.0 mL/min.
    • Detection: UV at 260 nm.
  • Validation: The method should be validated for specificity by forcefully degrading amprolium with acid, base, and oxidants, confirming that the analyte peak is pure and unaffected by degradants.

Workflow for Method Selection and Troubleshooting

The following diagram illustrates a logical pathway for selecting the appropriate analytical strategy based on your specific interference challenges.

Start Start: Amprolium HCl Analysis with Interferences LC Primary Technique: Liquid Chromatography Start->LC Q1 Is LC-MS/MS used and data sensitivity critical? LC->Q1 Q2 Is the analysis for a formulation or purity/degradation testing? Q1->Q2 No HILIC Recommended Strategy: HILIC-MS/MS Q1->HILIC Yes Q3 Are you limited to a standard C18 column? Q2->Q3 No StabInd Recommended Strategy: Stability-Indicating RP-HPLC Q2->StabInd Yes IonFree Alternative Strategy: Ion-Pair Reagent-Free HPLC Q3->IonFree Yes

Pro-Tips for Method Optimization

  • For HILIC Methods: Pay close attention to the injection solvent. Its elution strength should not be higher than the mobile phase. Injecting a sample with high water content onto a HILIC column (with high organic mobile phase) can cause peak broadening and asymmetry [3].
  • For Stability-Indication: Always include stress testing (forced degradation) as part of your method development. This proves the method's ability to measure the intact drug without interference from compounds likely to be present [3] [5].
  • General MS Sensitivity: When using mass spectrometry, the HILIC approach with a high organic mobile phase enhances electrospray ionization (ESI) efficiency, leading to improved sensitivity and lower detection limits [1].

References

Amprolium hydrochloride purification methods high-purity preparation

Author: Smolecule Technical Support Team. Date: February 2026

Core Purification Methodology

The following workflow outlines the key stages for the preparation of high-purity granular Amprolium Hydrochloride, with the crystallization and washing steps being critical for impurity removal.

Start Start A Dissolve Crude Amprolium HCl in water heated to 50-60°C Start->A End High-Purity Granular Product B Add Isopropanol (IPA) with stirring A->B C Crystallization Stand for 2+ hours B->C D Vacuum Filtration Separate crystals C->D E Wash Crystals with IPA and Ethyl Acetane D->E F Dry Product at 70-90°C until loss on drying ≤1.0% E->F F->End

Key Operational Parameters & Specifications

For successful implementation, it is crucial to adhere to the specified parameters and final product specifications.

Table 1: Key Process Parameters for Crystallization and Washing [1] [2]

Parameter Specification Purpose & Notes
Solvent for Dissolution Water Heated to 50-60°C for complete dissolution of crude product.
Anti-solvent Isopropanol (IPA) Added to the aqueous solution with stirring to induce crystallization.
Crystallization Time ≥ 2 hours A static standing period is required for complete crystal formation.
Washing Solvents IPA & Ethyl Acetane Used to wash the filter cake and remove residual impurities and moisture.
Drying Temperature 70-90°C Drying continues until the "Loss on Drying" is ≤ 1.0% [3].

Table 2: Final Product Specifications for High-Purity Amprolium HCl [3]

Testing Item Standard Purpose & Notes
Appearance White or off-white crystalline powder; odorless [4] [3] Visual and sensory quality check.
Assay (HPLC) 97.0% - 101.0% Confirms the main active ingredient content.
Loss on Drying ≤ 1.0% Ensures low moisture content, critical for stability.
Sulfated Ash ≤ 0.1% Measures inorganic impurity levels.
Picoline ≤ 0.52% Controls the level of this specific starting material impurity [3].

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during the purification process.

Q1: The final product has a low yield or forms as a fine powder instead of granules. What went wrong?

  • Cause: The crystallization process was too rapid.
  • Solution: Ensure the Isopropanol (IPA) is added gradually with steady stirring. After adding the anti-solvent, allow the mixture to stand undisturbed for the full 2-hour crystallization period. Agitation during this phase can disrupt crystal growth.

Q2: The product fails the "Picoline" impurity test. How can this impurity be reduced?

  • Cause: Incomplete removal of the starting material, 2-picoline, during the process [1] [2] [3].
  • Solution: The washing steps are specifically designed to address this. Thoroughly and quantitatively wash the filter cake with the specified solvents (IPA and ethyl acetate) to effectively remove picoline [1] [2].

Q3: The "Loss on Drying" value is too high even after prolonged drying.

  • Cause: Residual solvent, especially water, is trapped in the product.
  • Solution: Confirm that the drying temperature is maintained consistently within the 70-90°C range [1]. Ensure the drying oven has good air circulation. The product must be spread in a thin layer to facilitate uniform drying.

References

Amprolium HCl Degradation Pathways & Stability

Author: Smolecule Technical Support Team. Date: February 2026

What are the primary degradation pathways for Amprolium HCl? The primary chemical degradation pathway for Amprolium HCl is alkaline hydrolysis [1]. While thermal, oxidative, and photolytic stress conditions are also employed in forced degradation studies, the literature specifically confirms that the drug is susceptible to degradation in alkaline environments, leading to the formation of specific degradation products that can be separated and identified [1] [2].

Which analytical techniques are most effective for stability-indicating methods? Both HPLC and chemometric-assisted UV-spectrophotometry are effective, but they offer different advantages as shown in the table below.

Table 1: Comparison of Stability-Indicating Analytical Techniques for Amprolium HCl

Feature HPLC-UV Methods Chemometric UV Methods (e.g., ANN, PLS-1)
Separation Power High: Can resolve Amprolium, Ethopabate, and their degradation products [1] [3]. Low: Handles heavily overlapped spectra of mixtures without physical separation [1].
Specificity Can separate and quantify Amprolium from its known synthesis impurity (2-picoline) and about 22 other veterinary drugs [3]. Relies on mathematical resolution; specificity is achieved through model calibration [1].
Instrument Cost & Skill Higher (expensive equipment, costly solvents and columns) [1]. Lower (uses inexpensive, easy-to-handle UV-VIS spectrophotometer) [1].
Environmental Impact Higher (organic solvent consumption) [1] [4]. Lower (reduced solvent use) [1].
Best For Comprehensive stability studies, impurity profiling, and method transfer to quality control labs. Rapid, in-process checks and routine analysis where the degradation profile is well-understood.

Detailed Experimental Protocols

1. How do I develop a stability-indicating HPLC method for Amprolium HCl? Here is a detailed protocol based on a published, comprehensive method [3].

  • Objective: To simultaneously determine Amprolium HCl and Ethopabate in the presence of their forced degradation products.
  • Chromatographic Conditions:
    • Column: Kromasil Cyano column (250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Gradient elution using Mobile Phase A: Sodium hexane sulfonate solution, and Mobile Phase B: Methanol.
    • Detection: UV at 266 nm.
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10 µL.
    • Column Temperature: Ambient.
  • Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., diluent used in the mobile phase) to match the desired concentration range (e.g., 1.5-240 µg/mL for Amprolium and 1-160 µg/mL for Ethopabate) [3].
  • System Suitability: Ensure the retention times are consistent (approximately 10.42 min for Amprolium and 18.53 min for Ethopabate), and the peaks meet pre-defined criteria for resolution, tailing factor, and theoretical plates [3].

2. How do I perform a forced degradation study? Forced degradation studies are critical to validate the method as "stability-indicating" [3] [2].

  • Acidic & Alkaline Hydrolysis: Treat the drug substance (at ~1 mg/mL) with 0.1 M HCl or 0.1 M NaOH. Heat at 70°C for 1-8 hours. Neutralize before analysis [3].
  • Oxidative Degradation: Expose the drug to 3-30% hydrogen peroxide at room temperature for 1-24 hours [3].
  • Thermal Degradation: Solid-state degradation can be performed by placing the powder in an oven at 105°C for 1-7 days [2].
  • Photolytic Degradation: Expose the solid drug and/or solution to UV (e.g., 366 nm) and cool white fluorescent light as per ICH Q1B guidelines [2].
  • Success Criteria: The method should demonstrate peak purity for the main analyte peak and baseline resolution of the analyte from all degradation products.

Troubleshooting Common HPLC Issues

Issue 1: Poor peak shape or resolution for Amprolium.

  • Possible Cause: The peak is tailing or co-eluting with a degradation product or impurity.
  • Solution:
    • Adjust pH: The separation of Amprolium from its synthesis impurity (2-picoline) and degradation products is highly dependent on the pH of the mobile phase. Fine-tuning the pH (e.g., using orthophosphoric acid to pH 3.4) can significantly improve resolution [1] [3].
    • Use a Specialty Column: Consider using a cyanopropyl (CN) stationary phase, which has been shown to provide excellent selectivity for this specific separation compared to standard C18 columns [3].
    • Optimize Gradient: If using a gradient, adjust the slope and timing of the organic solvent increase to better resolve early- and late-eluting peaks [3].

Issue 2: Inadequate separation of Amprolium from its degradation products.

  • Possible Cause: The chromatographic conditions are not selective enough for the complex mixture.
  • Solution:
    • Add an Ion-Pair Reagent: Incorporating sodium hexane sulfonate (an ion-pair reagent) into the aqueous mobile phase can improve the retention and separation of ionic compounds like Amprolium [1] [3].
    • Consider HILIC: For very polar degradation products, a Hydrophilic Interaction Liquid Chromatography (HILIC) method can be a powerful alternative. A validated method uses a ZIC-HILIC column with a mobile phase of 200mM Ammonium Acetate (pH 5.7) and Acetonitrile (25:75, v/v) [2].

Experimental Workflow & Decision Pathway

The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for Amprolium HCl.

Start Start: Method Development A Define Objective and Analytes Start->A B Select Initial Conditions: - CN or C18 Column - Buffer/Acetonitrile or Methanol - Adjust pH A->B C Optimize Separation: - Gradient vs. Isocratic - Ion-Pair Reagent - Temperature B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D E Analyze Stressed Samples D->E F Are Analytes resolved from Degradation Products? E->F F->B No G Method Validation (Linearity, Accuracy, Precision, etc.) F->G Yes H Method Suitability Test G->H End Routine Analysis H->End

This workflow provides a systematic approach to developing a robust analytical method for Amprolium HCl degradation studies.

References

Amprolium hydrochloride method validation robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

What is Robustness Testing and Why is it Important?

A: Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It indicates the reliability of a method during normal usage and is a critical component of method validation per ICH guidelines [1] [2]. A robust method ensures consistent and reliable results when used in different laboratories, by different analysts, or with different instrument configurations.


What Parameters Are Typically Tested?

The parameters to investigate depend on the analytical technique (e.g., HPLC, Spectrophotometry). The table below summarizes key parameters based on recent studies:

Analytical Technique Key Parameters Tested for Robustness Typical Variations Applied Primary Impact
HPLC [2] [3] Mobile Phase pH (± 0.1-0.2 units), Organic Modifier Ratio (± 2-5%), Column Temperature (± 2-5°C), Flow Rate (± 0.1 mL/min), Wavelength (± 2-3 nm) pH: 3.7 ± 0.1 [4]; Flow Rate: 2.0 ± 0.1 mL/min [2] Retention time, Resolution, Tailing Factor, Peak Area
Spectrophotometry [1] pH of Buffer (± 0.2 units), Volume of Reagent/Buffer (± 0.1-0.5 mL), Reaction Time, Wavelength (± 2 nm) Buffer Volume: 1.0 mL ± 0.2 mL [1] Absorbance/Fluorescence Intensity, Signal Stability
Spectrofluorimetry [1] pH of Buffer (± 0.2 units), Volume of Reagent, Excitation & Emission Wavelengths (± 2-3 nm) pH: 3.0 ± 0.2 [1] Fluorescence Intensity (ΔF), Signal-to-Noise

A Systematic Workflow for Robustness Testing

The following diagram illustrates a logical, step-by-step approach to designing and executing a robustness study:

robustness_workflow start Identify Critical Parameters (Literature/DOE) step1 Define Normal Operating Condition & Ranges start->step1 step2 Design Experimental Plan (e.g., Univariate) step1->step2 step3 Execute Experiments with Deliberate Variations step2->step3 step4 Analyze System Suitability & Statistical Data step3->step4 decision Are All Results Within Acceptable Limits? step4->decision step5 Document as Robust Method decision->step5 Yes step6 Identify Critical Parameters & Specify Ranges in Procedure decision->step6 No

Detailed Experimental Protocols

Here are detailed methodologies for robustness testing based on specific analytical techniques cited in the literature.

Robustness Testing for an HPLC Method [2] [3]

This protocol is adapted from a stability-indicating HPLC method for Amprolium in combination with other drugs.

  • Chromatographic Reference Conditions:

    • Column: Supelcosil C18 (250 mm x 4.6 mm, 5 µm) [2].
    • Mobile Phase: 0.05 M KH₂PO₄ : Acetonitrile (80:20, v/v) [2].
    • Flow Rate: 2.0 mL/min.
    • Detection Wavelength: 260 nm.
    • Injection Volume: 10 µL.
  • Robustness Testing Procedure:

    • Prepare a standard solution of Amprolium HCl at the target concentration (e.g., within the linearity range of 20.0–60.0 µg/mL) [2].
    • Inject the standard under the reference conditions to obtain a control chromatogram.
    • Vary one parameter at a time (OVAT) while keeping others constant. For example:
      • Adjust mobile phase pH by ± 0.1 units (e.g., from 3.7 to 3.6 and 3.8) [4].
      • Change organic modifier ratio by ± 2% (e.g., Acetonitrile from 20% to 18% and 22%).
      • Alter flow rate by ± 0.1 mL/min (e.g., from 2.0 to 1.9 and 2.1 mL/min) [2].
      • Change column temperature by ± 2°C.
      • Use different columns from the same manufacturer and lot if possible.
    • Inject the standard solution in triplicate for each varied condition.
    • Record the Retention Time (RT), Peak Area, Theoretical Plates (N), and Tailing Factor (Tf) for each run.
  • Acceptance Criteria: The method is considered robust if the variations show no significant impact on system suitability parameters. Typical criteria include:

    • %RSD of Peak Area: ≤ 2.0% [5].
    • Tailing Factor (Tf): ≤ 2.0 [5].
    • Theoretical Plates (N): ≥ 3000 [5].
    • Resolution (Rs): ≥ 2.0 from any degradation product or co-analyte [5].
Robustness Testing for a Spectrophotometric/Spectrofluorimetric Method [1]

This protocol is based on methods using ion-pair complex formation with Eosin Y.

  • Reference Conditions (Example):

    • Reagent: 5 × 10⁻³ M Eosin Y.
    • Buffer: 2 M Acetate Buffer, pH 3.5 (for spectrophotometry) or pH 3.0 (for spectrofluorimetry).
    • Buffer Volume: 1.0 mL.
    • Measurement: Absorbance at 547 nm (Spectrophotometry) or ΔF at λem 552 nm with λex 470 nm (Spectrofluorimetry).
  • Robustness Testing Procedure:

    • Prepare the ion-pair complex using Amprolium standard and the reference conditions [1].
    • Measure the absorbance or fluorescence intensity (ΔF) of the control.
    • Vary the parameters OVAT:
      • Change buffer pH by ± 0.2 units (e.g., test pH 3.3 and 3.7 for spectrophotometry).
      • Alter the volume of buffer or Eosin Y reagent by ± 0.2 mL.
      • Change the reaction time by ± 1 minute before measurement.
    • Measure the response for each variation in triplicate.
  • Acceptance Criteria: The method is robust if the variations do not cause a significant change in the analytical response. A common criterion is that the %Recovery of the analyte remains within 98-102%, and the %RSD of the measurements is ≤ 2.0%.


Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Significant change in Retention Time (HPLC) Sensitive to mobile phase pH or organic modifier ratio. Specify tighter control limits for these parameters in the method. Consider using a buffering agent with higher capacity [2] [3].
Peak Tailing increases (HPLC) Sensitive to mobile phase pH or column temperature. Optimize pH and temperature. Specify a narrower range for these parameters and a minimum acceptable plate count in the method [5].
Decreased Signal Response (Spectroscopy) Sensitive to reagent volume or reaction pH. Precisely control the pH and reagent volumes. Automate pipetting for critical reagents to improve precision [1].
High %RSD across all variations The method may be inherently non-robust. A major re-development and re-optimization of the method may be necessary before proceeding with full validation [3].

Pro Tips for Success

  • Leverage Quality-by-Design (QbD): For HPLC methods, using a two-level full factorial design is a modern and efficient approach. It allows you to study multiple parameters and their interactions simultaneously, saving time and resources while providing a deeper understanding of the method's robustness [3].
  • Document Everything: Clearly document all tested parameters, their variations, and the observed results. This documentation is essential for regulatory submissions and for users of the method in the future.
  • Define Control Limits: Based on the robustness testing results, establish and document specific control limits for critical parameters in the final, approved analytical procedure.

References

Amprolium hydrochloride HPLC vs spectrophotometric method comparison

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

Feature HPLC Methods Spectrophotometric Methods
Key Performance High sensitivity and specificity; can separate multiple compounds simultaneously [1]. Good sensitivity; suitable for simple mixture analysis [2] [3].
Typical LOD/LOQ LOD in the µg/mL range for multi-drug formulations [1]. More sensitive LOD for single drug: e.g., 45 ng/mL (LOD) and 136 ng/mL (LOQ) reported [2] [3].
Linear Range Wide range, e.g., 20-60 µg/mL for amprolium in formulation [1]. Wide range, e.g., 100-5000 ng/mL for amprolium in wastewater [2] [3].
Multi-Analyte Excels at this; can simultaneously quantify amprolium with sulfaquinoxaline, diaveridine, vitamin K3 [1], or ethopabate [4] [5]. Possible with advanced chemometrics (e.g., GA-ANN, PLS-1) for amprolium & ethopabate with degradants [4] [5].
Sample Type Complex matrices: pharmaceutical formulations [1], chicken meat, eggs [6]. Treated wastewater [2] [3], pharmaceutical formulations [4] [5].
Procedure & Cost Complex operation; higher cost (instrument, maintenance, organic solvents) [2] [3]. Simpler operation; lower cost, more accessible [2] [3].
Environmental Impact Higher due to organic solvent consumption [2] [3]. Lower; some methods praised for greenness [7] [8].

Detailed Experimental Protocols

Here is a deeper look into how the representative methods for each technique are implemented.

Representative HPLC Protocol [1]

This method is designed for the simultaneous determination of Amprolium HCl (AMP), Sulfaquinoxaline (SUL), Diaveridine (DIV), and Vitamin K3 (VIT K3) in veterinary formulations.

  • Instrument: Agilent 1200 series HPLC system with a UV detector.
  • Column: Supelcosil C18 column (250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile in a ratio of 80:20 (v/v).
  • Flow Rate: 2.0 mL/min.
  • Detection Wavelength: 260 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation: Standard stock solutions are prepared in a diluent of 90% acetonitrile in water and then further diluted to working concentrations.
Representative Spectrophotometric Protocol [2] [3]

This method determines amprolium in laboratory-prepared pharmaceutical wastewater by forming an ion-pair complex.

  • Instrument: Standard UV-Visible double-beam spectrophotometer.
  • Reagents:
    • Eosin Y solution (5 × 10⁻³ M) in deionized water.
    • Acetate buffer (2 M), pH 3.5 for amprolium.
  • Procedure:
    • Transfer appropriate volumes of the standard amprolium solution to a 10 mL volumetric flask.
    • Add 2.7 mL of Eosin Y solution.
    • Add 1 mL of acetate buffer (pH 3.5).
    • Dilute to the mark with deionized water and mix.
  • Measurement: Measure the absorbance at 547 nm against a prepared reagent blank.

The workflow for this method can be visualized as follows:

Start Start Sample Preparation Step1 Add Amprolium Standard Start->Step1 Step2 Add Eosin Y Reagent Step1->Step2 Step3 Add Acetate Buffer (pH 3.5) Step2->Step3 Step4 Dilute to Volume with Water Step3->Step4 Step5 Mix Solution Step4->Step5 Step6 Measure Absorbance at 547 nm Step5->Step6 End Result Step6->End

How to Choose the Right Method

Your choice between HPLC and spectrophotometry depends on your specific analytical needs:

  • Choose HPLC if: Your analysis involves complex matrices (like biological tissues), requires simultaneous quantification of multiple drugs, or demands high specificity to separate the target analyte from potential interferents or degradation products [6] [1] [4].
  • Choose Spectrophotometry if: Your priority is a cost-effective, simple, and rapid technique for relatively simple samples (like formulations or treated wastewater), and your lab has limited access to advanced instrumentation [2] [3]. Its superior greenness profile is also a significant advantage [7] [8].

References

Amprolium HCl chemometric methods PLS-1 GA-PLS GA-ANN comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Chemometric Models for Amprolium HCl

The table below summarizes the key quantitative findings from the comparative study, which aimed to resolve the highly overlapped spectra of Amprolium HCl (AMP), Ethopabate (ETHOP), and their alkaline degradation products [1] [2].

Model Description Key Advantage RMSEP (AMP) RMSEP (ETHOP) Recovery % (AMP) Recovery % (ETHOP)
PLS-1 A classic linear multivariate calibration method. Simplicity and computational efficiency. 1.209 1.078 99.59 ± 1.485 100.35 ± 1.017
GA-PLS PLS-1 model built using only wavelengths selected by a Genetic Algorithm. Improved predictive power over PLS-1 by eliminating uninformative wavelengths. 0.754 0.503 99.95 ± 0.901 100.11 ± 0.634
GA-ANN A non-linear Artificial Neural Network model whose inputs are wavelengths selected by a Genetic Algorithm. Superiority in handling severe spectral overlap and complex data structures. 0.545 0.371 100.27 ± 0.698 100.06 ± 0.481

Abbreviation: RMSEP, Root Mean Square Error of Prediction.

Detailed Experimental Workflow

The following diagram illustrates the general workflow for developing and comparing the chemometric models, from experimental design to the final determination of the optimal model [1] [2] [3].

workflow start Start: Establish Calibration Set design 4-Factor, 5-Level Experimental Design (25 Mixtures) start->design spectra Acquire UV Spectra (200-400 nm) design->spectra process Process Data & Build Models spectra->process pls PLS-1 Model process->pls ga Genetic Algorithm (GA) Wavelength Selection process->ga validate Validate with Independent Set (5 Mixtures) pls->validate ga_pls GA-PLS Model ga->ga_pls ga_ann GA-ANN Model ga->ga_ann ga_pls->validate ga_ann->validate compare Compare Models & Select Winner (GA-ANN) validate->compare apply Apply to Pharmaceutical Dosage Form compare->apply

Key Experimental Protocols

For researchers seeking to replicate or adapt these methods, here are the detailed protocols from the studies:

  • Instrumentation and Software: UV-Vis spectra were recorded using a Shimadzu dual-beam spectrophotometer with a 0.1 nm interval. All chemometric calculations were performed in MATLAB R2011a, using the PLS Toolbox for regression and built-in toolboxes for Genetic Algorithm and Artificial Neural Networks [2].
  • Calibration and Validation Set Design: A 4-factor, 5-level experimental design was used to create a calibration set of 25 laboratory-prepared mixtures containing different ratios of AMP, ETHOP, and their degradation products. The validity of the models was assessed using an independent validation set of 5 mixtures [1] [2] [3].
  • Forced Degradation: To create the degradation products, AMP and ETHOP were subjected to alkaline hydrolysis. The structures of the degradation products were confirmed using IR and Mass Spectroscopy [2].
  • Chromatographic Comparison (HPLC): The study also developed a stability-indicating HPLC method for comparison. Separation was achieved using a C18 column with a mobile phase of methanol and hexane sulphonic acid sodium salt (pH 3.4) in a 55:45 (v/v) ratio, with UV detection at 270 nm [1] [2].

Research Implications and Conclusion

  • Model Selection: The study conclusively demonstrated that the GA-ANN model was superior for this specific analytical problem, providing the lowest prediction error and highest accuracy [1] [2]. This superiority is attributed to ANN's ability to model complex, non-linear relationships in the spectral data that linear models like PLS cannot capture effectively [4].
  • Role of Genetic Algorithm: The application of a Genetic Algorithm for wavelength selection was a critical step. It significantly improved the performance of both the PLS and ANN models by reducing data dimensionality and eliminating non-informative or noisy variables, leading to more robust and precise models [1] [2].
  • Practical Application: The proposed GA-ANN method was successfully applied for the quantitative determination of AMP and ETHOP in a commercial soluble powder formulation, demonstrating its practical utility for routine analysis in quality control laboratories without the need for a preliminary separation step [1] [2].

References

Comparison of Validated Analytical Methods for Amprolium HCl

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates validation data from various studies for easy comparison. Note that LOD stands for Limit of Detection and LOQ for Limit of Quantification.

Analytical Technique Specificity / Selectivity Linearity Range Accuracy (% Recovery) Precision (% RSD) LOD LOQ Key Application / Matrix Source
HPLC (with HILIC) [1] Stability-indicating; resolves drug from degradants & excipients 10-50 μg/mL 99.4% - 100.9% Repeatability: ≤ 1.2% 0.15 μg/mL 0.50 μg/mL Water Soluble Powder [1]
RP-HPLC (with Ethopabate) [2] Specific for both drugs in combination 48-480 μg/mL (AMP) Not Specified Not Specified Not Specified Not Specified Combination Drug Syrup [2]
Chemometrics (GA-ANN) [3] Resolves drug in presence of degradants Not Specified Successfully applied Better than PLS regression Not Specified Not Specified Combined Dosage Form [3]
Potentiometric (ISE) [4] Selective in presence of Ethopabate and in liver matrix 1 x 10⁻⁵ - 1 x 10⁻² M 98.7% - 101.8% ≤ 1.3% 5.6 x 10⁻⁶ M Not Specified Dosage Form & Chicken Liver [4]
Spectrophotometric (Eosin-Y) [5] No interference from wastewater components 100–5000 ng/mL Meets ICH requirements Meets ICH requirements 45 ng/mL 136 ng/mL Pharmaceutical Wastewater [5]

Detailed Experimental Protocols

Here is a more detailed look at the methodologies for two of the techniques referenced above.

Hydrophilic Interaction Liquid Chromatography (HILIC) - A Stability-Indicating Method [1]

This method is particularly suited for the analysis of polar compounds like Amprolium HCl.

  • Chromatographic Conditions:
    • Column: ZIC-HILIC (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic mixture of 200mM Ammonium Acetate solution and Acetonitrile (25:75, v/v), with pH adjusted to 5.7 using glacial acetic acid.
    • Flow Rate: 0.5 mL/min.
    • Temperature: 25°C.
    • Detection: 267 nm using a photo-diode array (PDA) detector.
  • Sample & Stress Testing: The method was validated using a water-soluble powder formulation. Forced degradation studies were performed by stressing the drug substance and product under thermal, photolytic, oxidative (hydrogen peroxide), and acid/base hydrolytic conditions. The method successfully separated Amprolium from its degradation products.
  • System Suitability Criteria: The method was optimized to meet typical criteria, including a tailing factor of ≤ 2.0 and a sufficient number of theoretical plates [6].
Reverse-Phase HPLC (with Ethopabate) [2]

This method was developed for the simultaneous determination of Amprolium HCl and Ethopabate in a combined dosage form.

  • Chromatographic Conditions:
    • Column: BDS C18 (250mm x 4.6mm, 5 µm).
    • Mobile Phase: Methanol and Purified Water (60:40, v/v) containing 0.5% Heptansulfonic acid sodium (an ion-pair reagent) with pH adjusted to 3.7.
    • Flow Rate: 1 mL/min.
  • Validation: The method was validated per ICH guidelines, demonstrating linearity over the specified ranges and meeting requirements for accuracy, precision, specificity, LOD, and LOQ.

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for developing and validating an analytical method for a substance like Amprolium HCl, as reflected in the studies.

Start Method Development (Select Technique & Conditions) A ICH Validation Parameters Start->A B Specificity/ Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G End Validated Method Ready for Routine Use B->End e.g., Forced Degradation C->End Calibration Curve D->End  % Recovery E->End  % RSD F->End G->End

Key Insights for Researchers

  • Technique Selection Depends on Application: The choice of method is highly dependent on your specific need. HPLC (especially HILIC) is robust for stability-indicating assays and purity testing [1], while potentiometric sensors offer a rapid, low-cost alternative for routine analysis in complex matrices like chicken liver [4]. Spectrophotometric methods provide simpler, cost-effective solutions for specific scenarios like environmental monitoring [5].
  • Stability-Indicating Properties are Critical: For drug substance and product characterization, a stability-indicating method (which can separate the drug from its degradation products) is essential. The HILIC method demonstrates this through forced degradation studies [3] [1].
  • Sample Matrix is a Key Factor: The validation approach must account for the sample matrix, whether it's a simple powder formulation [1], a combination drug product [2], a biological tissue like chicken liver [4], or wastewater [5].

References

Amprolium HPLC method specificity against 22 veterinary drugs

Author: Smolecule Technical Support Team. Date: February 2026

Specificity of an Amprolium HPLC Method

The table below summarizes a stability-indicating HPLC method that was verified to specifically resolve Amprolium and Ethopabate from a wide range of potential interferents, including 22 other antimicrobial veterinary drugs and degradation products [1].

Method Aspect Description
Analytes Amprolium hydrochloride and Ethopabate [1]
Specificity Verification Method successfully resolved the analytes from: [1]
22 other antimicrobial veterinary drugs
• Forced-degradation products (from hydrolysis, oxidation, thermal stress)
• Amprolium-related substance (2-picoline)

| Chromatographic Conditions | Column: Kromasil cyano Mobile Phase: Sodium hexane sulfonate solution and Methanol (Gradient elution) Detection Wavelength: 266 nm Retention Times: Amprolium ~10.42 min; Ethopabate ~18.53 min [1] |

Experimental Protocol for Specificity Testing

The following workflow visualizes the key steps undertaken to validate the method's specificity, based on the information in the research article [1]:

Start Start Specificity Testing Step1 Prepare Analytical Solutions Start->Step1 Step2 Chromatographic Separation (Kromasil CN column, Gradient elution) Step1->Step2 Step3 Diode Array Detection (DAD) at 266 nm Step2->Step3 Step4 Analyze Chromatographic Data Step3->Step4 Criteria1 Peak Purity Assessment (DAD confirms pure analyte peaks) Step4->Criteria1 Criteria2 Baseline Resolution from interferents and degradants Step4->Criteria2 Result Confirm Method Specificity Criteria1->Result Criteria2->Result

The experimental procedure for establishing this level of specificity involved [1]:

  • Sample Preparation: Preparing standard and sample solutions of the analytes (Amprolium and Ethopabate) as per the method.
  • Stress Testing (Forced Degradation): Subjecting the drugs to various stress conditions, including acidic and alkaline hydrolysis, oxidative stress, and thermal degradation, to generate potential degradants.
  • Chromatographic Analysis: Injecting the stressed samples, individual analytes, and a mixture of 22 common veterinary drugs into the HPLC system under the specified conditions.
  • Data Analysis: The method's specificity was confirmed by demonstrating that the analyte peaks were pure (using diode array detection for peak purity) and baseline resolved from any degradation product peaks or peaks from the other 22 drugs.

Key Takeaways for Researchers

The provided method demonstrates a rigorous approach to validating HPLC specificity, which is crucial for accurate and reliable analysis of Amprolium in veterinary products.

  • Comprehensive Interference Check: The study goes beyond standard stress testing by specifically checking for interference from a panel of 22 other antimicrobial drugs, which is highly relevant for veterinary formulations that may contain multiple active ingredients [1].
  • Stability-Indicating Property: The method can distinguish the intact drugs from their degradation products, making it suitable for stability studies and ensuring product quality over time [1].
  • Applicability: The validated method was successfully applied to assay a commercial combined veterinary powder and used in an accelerated stability study [1].

References

Amprolium hydrochloride therapeutic efficacy Eimeria species strains

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Anticoccidials

The table below summarizes the comparative efficacy of common anticoccidials against Eimeria species, primarily in poultry, based on recent experimental findings.

Anticoccidial Drug Reported Efficacy & Key Findings Subject Species Dosage/Administration
Toltrazuril Highest effectiveness; best overall performance based on Global Index (weight gain, FCR, lesion score) [1]. Chicken (E. tenella) [1] 25 mg/L in drinking water [1]
Amprolium Moderate to high efficacy; ranked second after toltrazuril. A meta-analysis confirmed it significantly improves FCR and ADG in challenged birds [1] [2]. Chicken (E. tenella) [1] [2] 125 ppm in feed (prophylactic) or 1 g/L in water (therapeutic) [1] [2]
Amprolium + Sulphaquinoxaline Moderate to high efficacy; holds second place in terms of efficacy alongside or just after amprolium alone [1]. Chicken (E. tenella) [1] 1 g/L in drinking water [1]
Maduramicin Limited efficacy to partial resistance; showed variable performance against caecal coccidiosis [1]. Chicken (E. tenella) [1] 5 ppm in feed [1]
Sulphaclozine Evident resistance; demonstrated poor efficacy across all tested field isolates [1]. Chicken (E. tenella) [1] 2 g/L in drinking water [1]

Cross-Species Efficacy and Dosing

Amprolium's efficacy has also been evaluated in other species, with effectiveness being dose-dependent.

Subject Species Pathogenic Eimeria Species Efficacy Findings Effective Dosage
Goat Kids E. christenseni, E. ninakohlyakimovae, etc. [3] [4] Significantly reduced oocyst shedding; higher dose required for efficacy [3] [4] 50 mg/kg orally for 5 days [3] [4]
Rabbits E. media, E. intestinalis, etc. [5] Significantly reduced OPG, controlled mortality, and improved production data [5] 50 mg/kg body weight for 4-5 days in water [5]

Detailed Experimental Protocols

For your experimental work, the methodologies from key studies are detailed below.

Poultry Battery Cage Trial [1]

This is a standard model for evaluating anticoccidial sensitivity in chickens.

  • Animals & Housing: 112 Ross strain birds were raised on rice husk litter with anticoccidial-free feed until day 11 [1].
  • Group Allocation & Dosing: On day 12, birds were divided into 7 groups (16 birds/group). Groups I-V received one of the five anticoccidials (amprolium 1g/L, maduramicin 5ppm, etc.) in drinking water until 7 days post-infection [1].
  • Infection Challenge: On day 14, each bird was infected with 7.5 × 10⁴ sporulated oocysts of E. tenella field isolates [1].
  • Data Collection & Analysis (7 days post-infection):
    • Performance: Weight gain and Feed Conversion Ratio (FCR) [1].
    • Pathology: Lesion scores in the caeca [1].
    • Parasitology: Oocyst output per gram of feces (OPG) [1].
    • Efficacy Calculation: A Global Index (GI) was calculated from all parameters. The %GINNC (Global Index as a percentage of the Infected Untreated Control) was used to determine final drug efficacy [1].
    • Statistical Analysis: Data were analyzed using ANOVA, and means were compared with the Duncan multiple range test (SPSS) [1].
Rabbit Trial for Natural Coccidiosis [5]
  • Animals & Infection: 36 eleven-week-old rabbits naturally infected with a mixed Eimeria species infection (32 × 10³ ± 4.63 Oocyst Per Gram of feces) [5].
  • Group Allocation & Dosing: Rabbits were randomly allocated into 6 groups, including infected-untreated controls and groups treated with amprolium (50 mg/kg BW for 5 days), toltrazuril, or their combination [5].
  • Assessment of Efficacy:
    • Clinical Signs & Mortality: Monitored for huddling, depression, diarrhea, and deaths [5].
    • Production Data: Recorded body weight, weight gain, feed consumption, and feed conversion rate [5].
    • Oocyst Shedding: Fecal samples were collected pre- and post-treatment, and OPG was counted using the McMaster technique. The percentage reduction in OPG was calculated [5].

G cluster_poultry Poultry Protocol Flow cluster_rabbit Rabbit Protocol Flow start Start: Experimental Design poultry Poultry Trial Model [1] start->poultry rabbit Rabbit Trial Model [5] start->rabbit p1 Raise birds with anticoccidial-free feed poultry->p1 r1 Use rabbits with natural Eimeria infection rabbit->r1 p2 Administer anticoccidial drugs in drinking water p1->p2 p3 Challenge with E. tenella oocysts p2->p3 p4 Collect data 7 days post-infection p3->p4 p5 Calculate Global Index (GI) for efficacy p4->p5 r2 Administer therapeutic doses of drugs r1->r2 r3 Monitor clinical signs and mortality r2->r3 r4 Track production data (BWG, FCR) r3->r4 r5 Measure Oocyst output reduction (OPG) r4->r5

Mechanism of Action and Application

  • Mechanism: Amprolium is a thiamine (Vitamin B1) analogue. It competitively inhibits the active transport of thiamine into the Eimeria parasite. This causes thiamine deficiency in the parasite, leading to carbohydrate synthesis disruption and starvation, primarily during the schizogony stage of its life cycle [6] [2].
  • Application in Modern Production: Due to its synthetic nature and lack of antibacterial activity, amprolium is considered suitable for use in antibiotic-free (ABF) production systems [2]. It is used both as a preventative (in-feed) and a therapeutic (in-water) treatment.

Key Insights for Researchers

  • Established Efficacy with Caveats: Amprolium remains a robust and effective anticoccidial, particularly valuable in ABF systems. However, recent direct comparisons show that toltrazuril often demonstrates superior efficacy [1].
  • Resistance is a Reality: The study identified clear resistance to sulphaclozine and partial resistance to maduramicin, highlighting the widespread issue of anticoccidial resistance and the need for continuous sensitivity monitoring [1].
  • Dose-Dependent Response: Especially in non-poultry species, efficacy is highly dose-dependent. Under-dosing may lead to treatment failure, while prolonged high doses can risk toxicity [3] [4].

References

Amprolium HCl greenness assessment analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Amprolium HCl

The following table summarizes key analytical methods based on the retrieved studies. Greenness is qualitatively assessed based on the principles outlined in the research, focusing on solvent consumption, energy requirements, and use of hazardous materials [1] [2].

Method Category Specific Technique Key Performance Data Greenness Considerations

| Chemometrics with UV-Vis [1] [3] | Genetic Algorithm-Artificial Neural Network (GA-ANN) | • Linearity: Not specified in table • LOD/LOQ: Not specified in table • Application: Pharmaceutical dosage form, stability-indicating | • Potentially greener: Uses inexpensive UV-Vis instruments; minimal solvent consumption [1]. | | Liquid Chromatography [1] [3] | HPLC-UV | • Linearity: 10.0–70.0 μg/mL (AMP) • LOD/LOQ: Not specified in table • Application: Pharmaceutical dosage form, stability-indicating | • Less green: Requires constant organic solvent consumption (methanol and ion-pairing reagents) [1] [2]. | | Spectrophotometry (Ion-Pair) [2] | Eosin Y (Colorimetric) | • Linearity: 100–5000 ng/mL • LOD/LOQ: 45 ng/mL / 136 ng/mL • Application: Wastewater analysis | • Moderately green: Simple, uses accessible reagents; involves small volumes of acidic buffer [2]. | | Spectrofluorimetry [2] | Eosin Y (Fluorescence Quenching) | • Linearity: 500–2000 ng/mL • LOD/LOQ: 142 ng/mL / 429 ng/mL • Application: Wastewater analysis | • Moderately green: High sensitivity with simple instrumentation; involves small volumes of acidic buffer [2]. | | Potentiometry [4] | Carbon Nanotube/NiO Nanoparticle Electrode | • Linearity: 1×10⁻⁶ – 1×10⁻² M • LOD: 6.3×10⁻⁷ M • Application: Chicken meat, pharmaceutical form | • Potentially greener: Minimal reagent use, no solvent extraction; suitable for complex matrices [4]. |

Detailed Experimental Protocols

Here are the experimental details for the key methods cited in the comparison.

Chemometric and HPLC Methods (Stability-Indicating)

This study provided a direct comparison between chemometric and HPLC techniques for analyzing AMP and ethopabate in the presence of their degradation products [1] [3].

  • Chemometric Method (GA-ANN):

    • Instrumentation: Dual-beam UV-Vis spectrophotometer with 1-cm quartz cells [3].
    • Procedure: UV spectra of calibration mixtures (25 mixtures of AMP, ethopabate, and their degradants) were recorded. A genetic algorithm (GA) was used for variable selection, and an artificial neural network (ANN) model was built for concentration prediction [1] [3].
    • Analysis: The trained ANN model was used to handle UV spectral data and quantify the drugs in pharmaceutical samples [1].
  • HPLC-UV Method:

    • Column: C18 (250 x 4.6 mm, 5µm) [1] [3].
    • Mobile Phase: Methanol : Hexane sulphonic acid sodium salt (pH 3.4 ± 0.2) (55:45, v/v) [1] [3].
    • Flow Rate & Detection: 1.0 mL/min; UV detection at 270 nm [1].
    • Temperature: 24°C [1].
Spectrophotometric and Spectrofluorimetric Methods with Eosin Y

These methods determine AMP by targeting its tertiary amino group [2].

  • Shared Reaction Principle: AMP reacts with Eosin Y dye in acidic medium (acetate buffer) to form an orange-red ion-pair complex [2].
  • Spectrophotometric Protocol (Method I):
    • Measurement: Absorbance of the complex is measured at 547 nm [2].
    • Optimized Conditions: Use pH 3.5 acetate buffer and 1 mL of 5x10⁻³ M Eosin Y reagent [2].
  • Spectrofluorimetric Protocol (Method II):
    • Measurement: The complex quenches the fluorescence of Eosin Y. Measurement is at emission 552 nm after excitation at 470 nm [2].
    • Optimized Conditions: Use pH 3.0 acetate buffer [2].

Signaling Pathway and Workflow Visualization

The diagram below illustrates the signaling mechanism for the Eosin Y-based detection of Amprolium HCl.

AMP Amprolium HCl (Tertiary Amino Group) Complex Ion-Pair Complex (Non-Fluorescent) AMP->Complex  Acidic Medium EosinY Eosin Y (Fluorescent Dye) EosinY->Complex Signal Fluorescence Quenching Complex->Signal  Excitation 470nm Measurement Quantitative Analysis Signal->Measurement  Emission 552nm

The overall analytical workflow for developing and validating these methods is shown in the following diagram.

Start Method Development Opt Optimization Start->Opt  Select pH, Reagent  Volume, etc. Cal Calibration Opt->Cal  Establish Linear  Range Val Validation Cal->Val  Assess LOD, LOQ,  Precision, Accuracy App Application Val->App  Analyze Real  Samples

Key Insights for Method Selection

  • For routine analysis in quality control labs, where cost and speed are paramount, the chemometric UV-Vis (GA-ANN) and Eosin Y-based methods offer simpler, more economical, and greener alternatives [1] [2].
  • When maximum sensitivity and selectivity are required for complex matrices like meat or in stability studies, HPLC and the advanced potentiometric sensor are more suitable, despite higher solvent use or cost [1] [4].
  • The greenness of a method is multi-faceted. While solvent-free methods like potentiometry are attractive, the high sensitivity of spectrofluorimetry can enable the analysis of very dilute samples, potentially reducing its environmental footprint per test [2] [4].

References

Amprolium hydrochloride cost-benefit analysis alternative coccidiostats

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Performance Comparison

The table below summarizes the efficacy of various coccidiostats based on recent experimental studies, primarily in poultry.

Coccidiostat Efficacy / Performance Summary Key Supporting Data

| Toltrazuril | Highest efficacy; coccidiocidal action against all intracellular stages [1] [2]. | • Superior global index score vs. other drugs [1]. • Fully abolished clinical signs and mortality in rabbits [2]. | | Amprolium | Moderate to good efficacy; often used for prevention and treatment [1] [3]. A thiamine analogue (coccidiostatic) [4]. | • Ranked second in efficacy after toltrazuril in a 2025 study [1]. • Significant improvement in body weight gain and reduction in oocyst shedding [3]. | | Amprolium + Sulphaquinoxaline | Good efficacy, performing better than amprolium alone [1]. | • Held second place in terms of overall efficacy in a multi-drug study [1]. | | Ionophores (e.g., Monensin, Maduramicin) | Variable efficacy with widespread partial to complete resistance [1] [5]. | • Maduramicin showed limited efficacy to partial resistance [1]. • Monensin reduced oocyst excretion more than some alternatives, but not all [5]. | | Sulphonamides (e.g., Sulphaclozine) | Widespread resistance documented, making it largely ineffective [1]. | • Resistance was evident in all seven field isolates tested [1]. | | Herbal/Phytobiotic Compounds | Moderate efficacy; viable non-antibiotic alternative with additional health benefits [5]. | • Effective in prevention and treatment, improving intestinal health [5]. • Can increase populations of beneficial lactic acid bacteria [5]. |

Detailed Experimental Data and Protocols

For researchers, the methodology behind the data is critical. Here are detailed protocols from key studies cited above.

1. Protocol: Efficacy Against Eimeria tenella in Broiler Chickens This methodology is adapted from a 2025 study evaluating several anticoccidials [1].

  • Animals and Housing: 112 Ross strain broiler chickens were raised in battery cages with rice husk litter and provided with anticoccidial-free feed and water ad libitum [1].
  • Experimental Design: On day 12, birds were divided into 7 groups (16 birds/group). Groups I-V received one of the tested anticoccidials in their drinking water at the manufacturer's recommended dose [1].
  • Infection Challenge: On day 14, each bird was orally infected with 7.5 × 10⁴ sporulated oocysts of E. tenella field isolates [1].
  • Duration of Treatment: The anticoccidials were administered for 7 days post-infection [1].
  • Assessment of Efficacy: The Global Index (GI) was calculated based on:
    • Weight gain
    • Feed conversion ratio (FCR)
    • Lesion score
    • Oocyst index
    • Mortality [1]

2. Protocol: Comparison with Herbal Additives and Vaccines This protocol comes from a 2024 study comparing multiple control strategies [5].

  • Animals and Design: 280 Ross 308 broiler chickens were used in a completely randomized design with 7 treatments and 5 replications of 8 birds each [5].
  • Treatments: Groups included negative and positive controls, toltrazuril, monensin, two types of herbal medicines (water-soluble and feed-additive), and a live anticoccidial vaccine (Livacox Q) [5].
  • Infection Challenge: On day 21, all groups except the negative control were challenged with a mixed suspension of Eimeria species (70% tenella, 15% maxima, 15% blend of necatrix and acervulina) at 50,000 oocysts per bird [5].
  • Data Collection: Key indices measured were:
    • Performance: Body weight gain (BWG), feed intake (FI) [5].
    • Oocyst Output: Number of oocysts per gram (OPG) of feces [5].
    • Pathology: Intestinal lesion scores [5].
    • Gut Health: Total number of intestinal bacteria, including E. coli and lactic acid bacteria [5].

3. Protocol: Synergy with Probiotics A 2025 study investigated the combined effects of amprolium and probiotics [3].

  • Animals and Infection: 90 broiler chickens were divided into 6 groups. Groups were challenged with 2 × 10⁴ sporulated E. tenella oocysts, except the uninfected control [3].
  • Treatments: Groups included infected-untreated control, probiotics alone (1 mg/mL), amprolium alone (20 mg/kg), a combination of both, and a group receiving prophylactic probiotics [3].
  • In-Vitro Assay: An inhibitory sporulation assay was conducted by suspending unsporulated oocysts in solutions containing probiotics, amprolium, or a combination, and incubating them for 72 hours to measure sporulation rates [3].
  • Assessment: In-vivo efficacy was evaluated through body weight gain, lesion scoring, oocyst shedding, and histopathological examination of the intestine [3].

Mechanism of Action and Resistance

This diagram illustrates the fundamental mechanism of amprolium and the common pathway to resistance development.

A Amprolium HCl B Mimics Thiamine (Vitamin B1) A->B C Competitively Inhibits Thiamine Uptake by Coccidia B->C D Disruption of Carbohydrate Metabolism in Parasite C->D E Parasite Growth Halted (Coccidiostatic Effect) D->E F Prolonged/Overuse G Selection of Resistant Eimeria Strains F->G H Reduced Drug Efficacy G->H

Cost-Benefit and Market Analysis

While exact pricing is commercially sensitive, the following table outlines the key cost-benefit and market considerations.

Factor Amprolium Hydrochloride Alternative Coccidiostats

| Market Position & Cost | • Lower cost, generic drug [6]. • Market valued at USD 0.15 Billion in 2024, projected USD 0.22 Billion by 2033 (CAGR 5.1%) [7]. | • Toltrazuril: Often higher cost, but superior efficacy can justify price in outbreaks [1]. • Ionophores & Synthetics: Cost of resistance (poor performance) is a major hidden cost [1] [8]. | | Key Benefits | • Established Safety: Safe for chickens at 125 mg/kg feed with a good safety margin [9]. • No MRL: Established for poultry in some jurisdictions, simplifying withdrawal [9]. • Flexibility: Used prophylactically in feed or therapeutically in water [4]. | • Efficacy: Toltrazuril is highly effective and coccidiocidal [1] [2]. • Rotation Programs: Ionophores and chemicals are essential for rotation to manage resistance [8]. • Consumer Preferences: Herbal alternatives align with "drug-free" and "antibiotic-free" trends [5]. | | Key Drawbacks & Risks | • Growing Resistance: Moderate resistance in E. tenella is documented, a critical risk factor [3]. • Therapeutic Use: High mortality (20%) observed in some therapeutic studies [3]. | • Resistance: Widespread resistance to sulphonamides and variable resistance to ionophores is a major constraint [1]. • Regulatory Scrutiny: Several drugs face bans or restrictions in key markets like the EU [1] [9]. • Residue Concerns: Some synthetics and ionophores require strict withdrawal periods and MRL monitoring [10]. |

Strategic Recommendations for Professionals

Based on this analysis, here are key insights for researchers and drug developers:

  • Amprolium's Role: It remains a valuable, cost-effective tool, particularly for prevention and in regions with low to moderate resistance pressure. Its safety profile and lack of MRL are significant advantages [9].
  • The Superior Efficacy of Toltrazuril: For reliable control of clinical outbreaks, toltrazuril is demonstrably superior. However, its cost and the need to preserve efficacy by avoiding long-term use are important constraints [1].
  • The Critical Issue of Resistance: Drug resistance is the single biggest challenge. Sulphaclozine shows widespread resistance, and maduramicin faces partial resistance, rendering them poor choices [1]. Any control strategy must include rigorous resistance monitoring and structured rotation programs.
  • The Rise of Alternatives: Herbal phytobiotics and probiotics have proven moderate efficacy and offer a pathway to reduce reliance on synthetic drugs, aligning with consumer trends and potentially slowing resistance development [5] [3].

References

Amprolium HCl detection limit comparison different analytical techniques

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Detection Limits for Amprolium HCl

The following table consolidates the limits of detection (LOD) for Amprolium HCl achieved by different analytical techniques, as reported in recent scientific literature.

Analytical Technique Detection Limit (LOD) Linear Range Matrix Key Instrumentation/Conditions
Spectrophotometry [1] [2] 45 ng/mL 100 - 5,000 ng/mL Pharmaceutical Wastewater Eosin Y reagent, pH 3.5, measurement at 547 nm.
Spectrofluorimetry [1] [2] 142 ng/mL 500 - 2,000 ng/mL Pharmaceutical Wastewater Eosin Y reagent, pH 3.0, λex/λem = 470/552 nm.
HPLC with Post-Column Derivatization [3] 1 ng/mL (in plasma) 5 - 100 ng/mL Chicken Plasma Post-column reaction with potassium ferricyanide.
Potentiometric Sensor [4] 276 ng/mL (1.0 × 10⁻⁶ mol/L) 276 - 323,000 ng/mL (10⁻⁶ - 10⁻² mol/L) Pharmaceutical Formulations, Chicken Liver PVC membrane sensor with ionophore.
Stability-Indicating HPLC [5] 1.09 µg/mL 20.0 - 60.0 µg/mL Veterinary Formulations C18 column, KH₂PO₄:Acetonitrile (80:20), detection at 260 nm.

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques cited above.

Spectrophotometric and Spectrofluorimetric Methods [1] [2]

These methods are based on the reaction between Amprolium and the dye Eosin Y in an acidic medium to form an ion-pair complex.

  • Procedure:
    • Reagent Preparation: A 5 × 10⁻³ M solution of Eosin Y is prepared in deionized water.
    • Sample Preparation: Appropriate volumes of standard Amprolium stock solution are transferred to 10 mL volumetric flasks.
    • Complex Formation: To each flask, 2.7 mL of Eosin Y solution and 1 mL of a 2 M acetate buffer (pH 3.5 for spectrophotometry, pH 3.0 for spectrofluorimetry) are added.
    • Dilution: The reaction mixture is diluted to the mark with deionized water.
    • Measurement:
      • Spectrophotometry (Method I): The absorbance of the resulting orange-red complex is measured at 547 nm against a reagent blank.
      • Spectrofluorimetry (Method II): The fluorescence quenching of Eosin Y is measured at an emission wavelength of 552 nm after excitation at 470 nm.

The workflow for these methods is outlined below.

Start Start Sample Preparation A Add Eosin Y Reagent Start->A B Add Acidic Acetate Buffer (pH 3.0-3.5) A->B C Dilute to Volume B->C D Formation of Ion-Pair Complex C->D E Spectrophotometric Measurement D->E F Spectrofluorimetric Measurement D->F G Measure Absorbance at 547 nm E->G H Measure Fluorescence Quenching (λex/λem: 470/552 nm) F->H

HPLC with Post-Column Reaction and Fluorescence Detection [3]

This method offers high sensitivity for complex biological matrices like plasma.

  • Procedure:
    • Chromatography:
      • Column: TSKgel ODS-120T C18 (4.6 × 250 mm, 5 µm).
      • Mobile Phase: A mixture of 50 mM NaH₂PO₄ and 50 mM H₃PO₄ in 25% methanol.
      • Flow Rate: 1.0 mL/min.
    • Post-Column Derivatization:
      • A solution of 0.5 mM potassium ferricyanide in 1.5 M NaOH is pumped into the column effluent.
      • Reaction Tube: The combined stream passes through a 15 m reaction coil maintained at 80 °C to convert Amprolium to a fluorescent thiochrome derivative.
    • Detection: Fluorescence is measured at an emission wavelength of 375 nm with an excitation wavelength of 375 nm.
Potentiometric Sensor [4]

This method uses ion-selective electrodes for direct concentration measurement.

  • Sensor Fabrication: Three sensor designs were investigated using a polyvinyl chloride (PVC) matrix with 2-nitrophenyl octylether as a plasticizer.
    • Sensor I: Uses potassium tetrakis(4-chlorophenyl) borate as a cationic exchanger.
    • Sensor II: Incorporates 2-hydroxy propyl β-cyclodextrin as an ionophore.
    • Sensor III: Incorporates p-tert-butylcalix[8]arene as an ionophore.
  • Measurement: The potential (mV) response of the sensor is measured versus a standard Ag/AgCl reference electrode, and the concentration is determined from a calibrated regression line.

Key Insights and Recommendations

  • For Ultra-High Sensitivity: If your work involves trace-level analysis in complex biological or environmental samples, HPLC with post-column derivatization or LC-MS/MS (inferred from multi-residue methods [6]) is the most suitable, offering detection limits in the low nanogram or even picogram per milliliter range.
  • For Routine and Cost-Effective Analysis: For quality control in pharmaceutical formulations or monitoring in wastewater, the spectrophotometric method provides an excellent balance of sensitivity, simplicity, and cost-effectiveness.
  • Technique Trajectory: The cited research highlights a trend towards developing multi-analyte methods using LC-MS/MS to detect Amprolium alongside dozens of other veterinary drugs simultaneously [6] [7], which is crucial for comprehensive residue monitoring.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.1065020 Da

Monoisotopic Mass

314.1065020 Da

Heavy Atom Count

20

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95CO6N199Q

Related CAS

3053-18-7

MeSH Pharmacological Classification

Coccidiostats

Other CAS

3053-18-7
121-25-5
137-88-2

Wikipedia

Amprolium
6-CAT

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
2: Greenwood J, Pratt OE. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. J Physiol. 1983 Mar;336:479-86. PubMed PMID: 6875915; PubMed Central PMCID: PMC1198979.
3: Ernst JV, Lindsay DS, Current WL. Control of Isospora suis-induced coccidiosis on a swine farm. Am J Vet Res. 1985 Mar;46(3):643-5. PubMed PMID: 4039545.
4: Molnár K, Ostoros G. Efficacy of some anticoccidial drugs for treating coccidial enteritis of the common carp caused by Goussia carpelli (Apicomplexa: Eimeriidae). Acta Vet Hung. 2007 Mar;55(1):67-76. PubMed PMID: 17385557.

Explore Compound Types